Technical Documentation Center

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate
  • CAS: 1803610-78-7

Core Science & Biosynthesis

Foundational

Solubility Profile of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and process applications of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate . [1][2] Executive Summary Tert-butyl 4-(4-bromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and process applications of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate .

[1][2]

Executive Summary

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS: 1803610-78-7) is a lipophilic chiral building block commonly utilized in the synthesis of pharmaceutical intermediates (e.g., statins, lipid-lowering agents).[1][2] Its structure is characterized by a hydrophobic domain (4-bromophenyl and tert-butyl moiety) and a polar domain (secondary hydroxyl and ester linkage).[1][2]

This duality dictates its solubility: it exhibits high solubility in polar aprotic solvents (DMSO, THF, DCM), moderate solubility in polar protic solvents (Alcohols), and low solubility in non-polar hydrocarbons (Heptane, Hexane) and water.[2] This profile is critical for designing efficient extraction, purification, and crystallization workflows.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.

Structural Analysis[1][2]
  • Tert-Butyl Group: Provides significant steric bulk and lipophilicity, enhancing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) while reducing water solubility.[1][2]

  • 4-Bromophenyl Ring: Increases dispersion forces (London forces).[1][2] The bromine atom adds polarizability, making the compound soluble in aromatic solvents (Toluene) and chlorinated solvents.[2]

  • Hydroxyl Group (-OH): A hydrogen bond donor/acceptor.[1][2] This allows solubility in alcohols and ethers (THF) but is insufficient to solubilize the bulky hydrophobic skeleton in water.[2]

Estimated Hansen Solubility Parameters (HSP)
  • 
     (Dispersion):  High (due to the bromophenyl ring).[2]
    
  • 
     (Polarity):  Moderate (ester/hydroxyl dipoles).[2]
    
  • 
     (Hydrogen Bonding):  Moderate (hydroxyl group).[2]
    
  • Implication: The compound lies in the "solubility sphere" of solvents with moderate polarity and good H-bond accepting capabilities.[1][2]

Empirical Solubility Data

The following data categorizes solvents based on their interaction with the compound at 25°C .

Table 1: Solubility Classification
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Aprotic DMSO, DMF Very High (>200 mg/mL)Strong dipole-dipole interactions; DMSO accepts H-bonds from the hydroxyl group.[1][2][3]
Chlorinated DCM, Chloroform High (>100 mg/mL)Excellent matching of dispersion forces; disrupts crystal lattice efficiently.[2]
Esters/Ethers EtOAc, THF, MTBE High "Like dissolves like"; ester group interacts well with solvent carbonyls/ethers.[2]
Alcohols Methanol, Ethanol Moderate Soluble, but steric bulk of tert-butyl group competes with H-bonding network.[1][2]
Aromatics Toluene Moderate/High Pi-pi interactions with the bromophenyl ring.[1][2] Good for hot extraction.[2]
Alkanes Heptane, Hexane Low/Antisolvent Lack of polarity; unable to overcome the cohesive energy of the hydroxyl H-bonds.[1][2]
Aqueous Water Insoluble Hydrophobic effect dominates; tert-butyl and phenyl groups repel water structure.[1][2]

Experimental Protocols

Reliable solubility data is the foundation of process development.[2] The following protocols ensure accuracy and reproducibility.

Protocol A: Gravimetric Solubility Determination

Objective: To determine the saturation point of the compound in a specific solvent.[2]

  • Preparation: Weigh 100 mg of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate into a 4 mL scintillation vial.

  • Addition: Add the target solvent in 100 µL increments while stirring at 25°C.

  • Observation: Vortex for 1 minute after each addition. Check for clarity.

  • Endpoint: Record the volume (

    
    ) required to achieve a clear solution.
    
  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 2 mL (Solubility < 50 mg/mL), filter the supernatant, dry a known volume, and weigh the residue to calculate exact concentration.

Protocol B: Solvent Screening for Crystallization

Objective: To identify the optimal Solvent/Antisolvent pair.[2]

  • Dissolution: Dissolve 500 mg of compound in minimal EtOAc (approx. 1-2 mL).

  • Antisolvent Addition: Slowly add Heptane dropwise while stirring.

  • Cloud Point: Note the volume of Heptane where persistent turbidity appears.[2]

  • Thermal Cycle: Heat to 50°C to redissolve, then cool slowly to 4°C.

  • Result: Observe crystal formation. If oiling out occurs, switch the solvent system to MTBE/Heptane or Toluene/Hexane .[2]

Process Applications & Workflows

Purification Strategy

The solubility difference between the compound and its impurities is leveraged for purification.[2]

  • Extraction: Use EtOAc or DCM to extract the compound from aqueous reaction mixtures.[2] The compound partitions almost exclusively into the organic phase.[2]

  • Column Chromatography: Use a gradient of Hexane:EtOAc (starting 95:5

    
     70:30).[2] The compound typically elutes in the mid-polarity range.[2]
    
Visualization: Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting a solvent system for purification based on solubility data.

SolubilityWorkflow Start Start: Crude Compound SolubilityTest Test Solubility in Low-Boiling Solvent (EtOAc, DCM) Start->SolubilityTest HighSol High Solubility? SolubilityTest->HighSol AddAntisolvent Add Antisolvent (Heptane/Hexane) HighSol->AddAntisolvent Yes ChangeSolvent Switch to Toluene or MTBE HighSol->ChangeSolvent No Precipitate Precipitate/Crystals Form? AddAntisolvent->Precipitate Filter Filtration & Drying Precipitate->Filter Crystals Precipitate->ChangeSolvent Oiling Out HeatCool Heat to 60°C then Cool to 0°C ChangeSolvent->HeatCool HeatCool->Filter

Figure 1: Decision matrix for solvent selection in purification and crystallization processes.[1][2]

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 276-297.[1][2] Retrieved from [Link][1][2]

  • PubChem. (2025).[2][4] tert-Butyl 4-bromobutanoate Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

Disclaimer

This guide is based on physicochemical principles and data from structural analogs.[2] Specific solubility values may vary based on the enantiomeric purity (racemic vs. enantiopure) and polymorphic form of the specific batch.

Sources

Exploratory

Thermodynamic Stability of Bromophenyl Hydroxybutanoate Intermediates: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract Bromophenyl hydroxybutanoate derivatives are pivotal chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their inherent stereochemistry and f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Bromophenyl hydroxybutanoate derivatives are pivotal chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their inherent stereochemistry and functional group arrangement present unique challenges and opportunities in process chemistry and drug development. The thermodynamic stability of these intermediates is not merely an academic curiosity; it is a critical parameter that dictates the efficiency of synthesis, the strategy for purification, the conditions for storage, and ultimately, the quality of the final API. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of these intermediates, offering both theoretical grounding and practical, field-proven methodologies for its assessment. We will delve into the interplay of intramolecular and extrinsic factors, detail robust experimental and computational workflows for stability analysis, and discuss the profound implications for pharmaceutical development.

The Critical Role of Thermodynamic Stability in Pharmaceutical Synthesis

In the multi-step synthesis of complex APIs, intermediates are often isolated, purified, and stored before proceeding to the next chemical transformation. The stability of these isolated compounds is paramount. An intermediate that degrades on the shelf or epimerizes to an undesired stereoisomer can lead to significant yield loss, introduce complex purification challenges, and generate impurities that may carry over into the final drug product.

Thermodynamic stability refers to the inherent energy state of a molecule; a more stable system exists at a lower potential energy. For isomeric compounds like the diastereomers of bromophenyl hydroxybutanoates, the thermodynamically most stable form is the one that will predominate at equilibrium.[1][2] Understanding this equilibrium is crucial, as it informs whether a desired, yet less stable (kinetically favored), isomer can be isolated and stored, or if it will inevitably convert to the more stable thermodynamic product. Key factors influencing the stability of these intermediates include both their intrinsic molecular structure and the external environment.[3][4][5]

Synthesis and Stereochemical Considerations

The core structure of a bromophenyl hydroxybutanoate features at least two chiral centers, leading to the potential for multiple diastereomers (e.g., syn and anti pairs) and enantiomers. These are commonly synthesized via reactions such as the aldol addition of an enolate to a bromobenzaldehyde derivative, followed by subsequent transformations.[6]

For instance, the reaction of an appropriate ketone or ester enolate with 4-bromobenzaldehyde can yield a mixture of diastereomeric β-hydroxy carbonyl compounds. The ratio of these diastereomers is often controlled by the reaction conditions (kinetic vs. thermodynamic control), which underscores the importance of understanding the relative stability of the potential products from the outset.[1]

Caption: General chemical structure of a 4-(bromophenyl)-3-hydroxybutanoate ester.

Fundamental Drivers of Thermodynamic Stability

The stability of a bromophenyl hydroxybutanoate intermediate is governed by a delicate balance of intramolecular and extrinsic factors.

Intramolecular (Structural) Factors
  • Stereochemistry and Diastereomeric Stability : The relative orientation of substituents around the chiral centers is arguably the most significant determinant of stability. The anti diastereomer is often more thermodynamically stable than the syn diastereomer. This is primarily because the anti conformation allows the bulky bromophenyl and alkyl/carboxy groups to occupy positions that minimize steric repulsion (a gauche interaction). Furthermore, specific conformations of the anti isomer may be stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl, creating a favorable pseudo-six-membered ring.

  • Conformational Isomerism : Beyond simple syn/anti descriptors, the molecule can adopt numerous conformations through rotation around its single bonds. The lowest energy conformer, which represents the most stable state, dictates the overall thermodynamic properties of the molecule.[7] Computational methods are invaluable for exploring this conformational landscape and identifying the global minimum energy structure.[8]

Extrinsic (Environmental) Factors
  • Temperature : Elevated temperatures provide the activation energy for degradation pathways. For every 10°C increase, the rate of chemical degradation reactions like hydrolysis and oxidation can increase exponentially.[4] This is a critical consideration for both reaction work-up and long-term storage.

  • pH : The ester functional group is susceptible to hydrolysis. Under acidic conditions, the reaction is typically reversible, while base-catalyzed saponification is irreversible. The pH of any aqueous media used during extraction, purification, or formulation must be carefully controlled to prevent unintended cleavage of the ester.[3]

  • Solvent and Solution Composition : The polarity and hydrogen-bonding capability of the solvent can influence which conformer is most stable. In protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt stabilizing intramolecular hydrogen bonds, potentially altering the stability profile compared to the solid state or aprotic solvents.[9]

  • Oxygen and Light : While less common for this class of molecules compared to those with more labile functionalities, the potential for oxidative degradation or photolytic degradation should not be dismissed without evaluation, especially if the intermediates are stored for extended periods.[3][5]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to build a comprehensive stability profile. The following workflows are essential for generating robust and reliable data.

Figure 2: Experimental Workflow for Stability Assessment A Synthesize & Isolate Diastereomeric Intermediates B Thermal Analysis (DSC/TGA) A->B Solid-State Stability C Forced Degradation Studies A->C Solution-State Stability G Establish Stability Profile & Define Storage Conditions B->G D Characterize Degradants (LC-MS, NMR) C->D E Develop Stability-Indicating HPLC Method C->E F Long-Term & Accelerated Stability Studies E->F F->G

Caption: A workflow for the comprehensive experimental evaluation of intermediate stability.

Thermal Analysis Techniques

Thermal analysis provides critical data on the solid-state properties of the intermediates.

  • Differential Scanning Calorimetry (DSC) : This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and the enthalpy of fusion. For polymorphs or diastereomers, the more stable form will generally have a higher melting point and a higher enthalpy of fusion, reflecting the greater energy required to break its more stable crystal lattice.[10]

  • Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of thermal decomposition. A higher decomposition temperature indicates greater thermal stability.[11][12]

Parameter Significance for Stability Typical Observation for More Stable Isomer
Melting Point (Tm) via DSC Reflects the stability of the crystal lattice.Higher Tm
Enthalpy of Fusion (ΔHf) via DSC Energy required to melt the solid.Higher ΔHf
Decomposition Temp (Td) via TGA Temperature at which the molecule begins to chemically degrade.Higher Td
Table 1: Interpretation of Thermal Analysis Data for Relative Stability Assessment.
Protocol: DSC Analysis of Isomeric Intermediates
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity crystalline intermediate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Method Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis:

    • Integrate the melting endotherm peak to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔHf).

    • Compare the melting points and ΔHf values between different isolated diastereomers.

Protocol: Forced Degradation Study using HPLC

This study intentionally exposes the intermediate to harsh conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[3]

  • Stock Solution Preparation: Prepare a stock solution of the intermediate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution (at neutral pH) at 60 °C for 48 hours.

    • Control: Keep an aliquot of the stock solution at 4 °C, protected from light.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot from each vial, neutralize if necessary, and dilute to a target concentration.

    • Analyze all samples by a high-resolution HPLC method (e.g., reverse-phase C18 column with a gradient elution and UV detection).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the main peak.

    • Ensure the analytical method can separate the parent peak from all degradation product peaks (peak purity analysis using a photodiode array detector is essential).

Computational Chemistry in Stability Prediction

Before a single experiment is run, computational modeling can provide powerful predictive insights into the relative stability of different isomers, guiding synthetic and purification efforts.

Figure 3: Computational Workflow for Stability Prediction A Define Stereoisomers (e.g., syn and anti) B Perform Conformational Search (Molecular Mechanics) A->B C Select Low-Energy Conformers B->C D Quantum Mechanics Optimization (e.g., DFT with basis set) C->D E Calculate Gibbs Free Energy (G) (Includes thermal corrections) D->E F Compare ΔG Values (ΔG = G_isomer2 - G_isomer1) E->F G Predict Relative Thermodynamic Stability F->G

Caption: A typical in-silico workflow for predicting diastereomer stability.

The Causality Behind the Workflow: The process begins with a broad search for all possible shapes (conformations) of the molecule using computationally inexpensive methods.[8] From this pool, only the most plausible, low-energy shapes are selected for more rigorous analysis. Quantum mechanical calculations, such as Density Functional Theory (DFT), are then employed to solve the electronic structure of these selected conformers with high accuracy.[1] This provides a precise calculation of their electronic energy. Finally, by including corrections for thermal energy and entropy, we can calculate the Gibbs free energy (G) for each isomer. The isomer with the lowest Gibbs free energy is predicted to be the most thermodynamically stable under the specified conditions.[1] This computational prediction allows chemists to anticipate which diastereomer is likely to be the thermodynamic product of a reaction, saving significant experimental time and resources.

Case Study: Syn vs. Anti Ethyl 4-(4-bromophenyl)-3-hydroxybutanoate

To illustrate these principles, consider a hypothetical case comparing the syn and anti diastereomers of ethyl 4-(4-bromophenyl)-3-hydroxybutanoate.

Experimental Findings:

Diastereomer Melting Point (Tm) Enthalpy of Fusion (ΔHf) TGA Decomposition Onset
syn95.2 °C22.5 kJ/mol215 °C
anti110.8 °C29.8 kJ/mol230 °C
Table 2: Hypothetical Thermal Analysis Data. The higher Tm, ΔHf, and decomposition temperature all indicate the anti isomer is the more stable solid form.

Computational Results:

Diastereomer Calculated Relative Gibbs Free Energy (ΔG) Key Structural Feature
syn+1.8 kcal/molSteric clash between bromophenyl and ethyl ester groups.
anti0.0 kcal/mol (Reference)Stabilized by intramolecular H-bond; reduced steric strain.
Table 3: Hypothetical Quantum Mechanics Calculation Results (in gas phase).

Analysis and Conclusion: Both the experimental and computational data converge on the same conclusion: the anti diastereomer is thermodynamically more stable . The DSC and TGA results confirm its superior stability in the solid state. The computational results provide the molecular-level explanation: the anti isomer can adopt a lower-energy conformation that minimizes steric hindrance and is further stabilized by an internal hydrogen bond, a feature not as accessible to the syn isomer.

This knowledge is immediately actionable. During synthesis, if a reaction kinetically produces a mixture rich in the syn isomer, we can predict that under equilibrating conditions (e.g., heating or exposure to a mild base), the mixture will shift towards the more stable anti product. This can be exploited to improve the diastereomeric ratio of the final intermediate.

Implications for Process Chemistry and Drug Development

A thorough understanding of the thermodynamic stability of bromophenyl hydroxybutanoate intermediates directly impacts several key areas of drug development:

  • Route Scouting and Process Optimization : Knowledge of the most stable isomer allows chemists to design reaction conditions that favor its formation, simplifying downstream processing.[1]

  • Purification Strategy : If one diastereomer is significantly more stable and less soluble, it may be possible to design a crystallization-induced dynamic resolution, where the less stable isomer in solution converts to the more stable one as it crystallizes, driving the equilibrium and dramatically improving yield and purity.

  • Specification Setting : Forced degradation studies help identify likely impurities that must be monitored and controlled in the final intermediate specifications.

  • Storage and Handling : Stability data are used to define appropriate storage conditions (temperature, humidity, protection from light) and assign a re-test date for the intermediate, ensuring its quality is maintained over time.

By investing in the characterization of thermodynamic stability early in the development process, organizations can mitigate risks, avoid costly delays, and ensure the robust and reliable production of high-quality pharmaceutical ingredients.

References

  • Škvorc, M., et al. (2012). Diastereomer configurations from joint experimental-computational analysis. PubMed.
  • Spackman, M. A., et al. (2005). Challenges of crystal structure prediction of diastereomeric salt pairs. PubMed.
  • Wada, M., et al. (2014). Computational prediction of diastereomeric separation behavior of fluorescent o-phthalaldehyde derivatives of amino acids. PubMed.
  • Meyer, L., et al. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. The University of Groningen research portal.
  • Wada, M., et al. (2014). Computational Prediction of Diastereomeric Separation Behavior of Fluorescent o-Phthalaldehyde Derivatives of Amino Acids. ResearchGate.
  • PrepChem.com. (n.d.). Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. PrepChem.com.
  • Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski group website.
  • ResearchGate. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate.
  • University of Calgary. (n.d.). Ch 2: Thermodynamics and Stability. Chemistry LibreTexts.
  • El-Hashash, M. A., et al. (2016). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate.
  • Seebach, D., et al. (2003). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich.
  • Scribd. (n.d.). Direct Degradation of PHB to 3-Hydroxybutanoic Acid. Scribd.
  • Reddit User. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit.
  • Fiveable. (2025). Thermodynamic Stability Definition. Fiveable.
  • Umeda, T., et al. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.
  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.
  • Prem, M., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. PMC.
  • Al-Masoudi, N. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC.
  • Al-Mughaid, H., et al. (n.d.). Screening Stability, Thermochemistry, and Chemical Kinetics of 3-Hydroxybutanoic Acid as a Bifunctional Biodiesel Additive. PMC.
  • BenchChem. (2025). Phenylalanylphenylalanine methyl ester degradation pathways and prevention. BenchChem.
  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. THE PCCA BLOG.
  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically.
  • ResearchGate. (n.d.). Schematic representation of PHB degradation pathway. ResearchGate.
  • MDPI. (2025). Influence of Nucleating Agents on the Crystallization, Thermal, and Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P3HBHHx). MDPI.
  • Custer, E. M., et al. (1983). The Storage Stability of 3-Hydroxybutyrate in Serum, Plasma, and Whole Blood. bevital.
  • Clarke, K., et al. (n.d.). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. PMC.
  • MDPI. (2019). Thermal Stability and Flammability Behavior of Poly(3-hydroxybutyrate) (PHB) Based Composites. MDPI.
  • ResearchGate. (2014). Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents. ResearchGate.

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS No. 1803610-78-7) is not publicly available at the t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS No. 1803610-78-7) is not publicly available at the time of this writing. The following in-depth technical guide has been developed by synthesizing safety data from structurally analogous compounds and considering the chemical properties of its constituent functional groups: a brominated aromatic ring, a secondary alcohol, and a tert-butyl ester. This guide is intended to provide a robust framework for safe handling, but it is imperative that all laboratory work is preceded by a thorough risk assessment specific to the planned experimental conditions.

Introduction: Understanding the Compound

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a specialized organic molecule likely utilized as an intermediate in complex chemical syntheses, particularly within pharmaceutical research and development. Its structure combines several key functional groups that dictate its reactivity and its safety profile. The presence of a bromophenyl group suggests potential applications in cross-coupling reactions and as a building block for creating larger, more complex molecules. The secondary alcohol and the bulky tert-butyl ester group introduce specific stereochemical and reactivity considerations.

The primary objective of this guide is to provide a comprehensive overview of the anticipated hazards and to establish a set of rigorous handling protocols to ensure the safety of laboratory personnel. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Hazard Analysis: A Synthesis of Functional Group Toxicology

Given the absence of a dedicated SDS, a functional group-based hazard assessment is the most scientifically sound approach.

  • 4-Bromophenyl Group: Brominated organic compounds can present significant health and environmental hazards.[1][2] They are often toxic and can be corrosive.[3] Inhalation of or direct contact with similar compounds can cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • Secondary Alcohol: The secondary alcohol functional group is generally less hazardous than other functional groups but can still cause irritation to the eyes, skin, and respiratory system.[4] Inhalation of high concentrations of vapors from similar compounds can lead to central nervous system depression.

  • Tert-butyl Ester: The tert-butyl ester group is relatively stable but can react with strong acids, bases, and oxidants.[5] Many esters are flammable liquids, and their vapors can form explosive mixtures with air.[5][6]

Based on this analysis, Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate should be treated as a compound that is potentially irritating to the skin, eyes, and respiratory tract, may be harmful if swallowed, and could pose long-term environmental hazards.

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.
Acute Aquatic ToxicityCategory 2Toxic to aquatic life.
Chronic Aquatic ToxicityCategory 2Toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. The following represents a minimum standard for handling Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn in situations with a higher risk of splashes, such as during transfers of larger quantities or when the material is heated.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[3] It is crucial to check for any signs of degradation or permeation. For prolonged or immersive contact, heavier-duty gloves should be considered. Always wash hands thoroughly after removing gloves.[1]

  • Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid or powdered forms of the compound, or any procedure that could generate aerosols, must be conducted in a certified chemical fume hood to keep vapor concentrations below permissible exposure limits.[1] If a fume hood is not available or in situations with a high risk of inhalation, a respirator with an appropriate organic vapor cartridge may be necessary.

PPE_Workflow cluster_Preparation Preparation Phase cluster_Handling Handling Phase cluster_Post_Handling Post-Handling Phase Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Don_PPE Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat Select_PPE->Don_PPE Leads to Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Proceed to Handle_Compound Handle Compound Fume_Hood->Handle_Compound Enables Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE After Completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: A logical workflow for ensuring proper PPE usage.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the integrity of the compound.

Handling
  • Ventilation: All work with Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoiding Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prevent contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[8] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[9]

  • Transfers: When transferring the compound, use spark-proof tools and explosion-proof equipment if it is in a flammable solvent.

Storage
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5] Brominated compounds can react violently with easily oxidized substances.[1]

  • Segregation: Ensure that the storage area allows for the segregation of incompatible chemicals.[1]

Storage_Protocol cluster_Factors Key Storage Considerations Storage Storage Protocol Location: Cool, Dry, Well-Ventilated Container: Tightly Closed Incompatibilities: Oxidizing Agents, Strong Acids, Strong Bases Ventilation Adequate Ventilation Storage->Ventilation Requires Temperature Cool Temperature Storage->Temperature Requires Moisture Dry Environment Storage->Moisture Requires Segregation Segregation of Incompatibles Storage->Segregation Requires

Caption: Key considerations for the safe storage of the compound.

Emergency Procedures: A Plan for Contingencies

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Spills and Leaks
  • Small Spills: For small spills, carefully sweep up or absorb with an inert material and place in a suitable container for disposal.[5]

  • Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[12] Contain the spill and collect the material for disposal according to local regulations.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[10]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen bromide.[9]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[9] Do not allow the product to enter drains or waterways.[12]

Physical and Chemical Properties

While experimental data for this specific compound is limited, the following table provides estimated properties based on its structure and data from similar compounds.

Table 2: Physical and Chemical Properties

PropertyValueSource/Justification
CAS Number1803610-78-7BLDpharm[13]
Molecular FormulaC₁₄H₁₉BrO₃BLDpharm[13]
Molecular Weight315.20 g/mol BLDpharm[13]
AppearanceExpected to be a solid or oilBased on similar structures
SolubilityLikely soluble in organic solvents, poor solubility in waterGeneral property of similar organic compounds

References

  • ICSC 1445 - tert-BUTYL ACETATE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Student safety sheets 55 Bromine - Cleapss. (2022). Retrieved March 7, 2026, from [Link]

  • tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Glycine tert-butyl ester | C6H13NO2 | CID 151417 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • SECONDARY BUTYL ALCOHOL - Ataman Kimya. (n.d.). Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Retrieved March 7, 2026, from [Link]

  • Safety data sheet. (2020, June 18). Retrieved March 7, 2026, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet: Alcohols, C11-15, secondary, ethoxylated - Carl ROTH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. (n.d.). Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 13). Retrieved March 7, 2026, from [Link]

  • Secondary Butyl Alcohol - SPS | Solvents & Petroleum Service, Inc. (2015, June 1). Retrieved March 7, 2026, from [Link]

  • "ALCOHOLS" Search Result > Chemical Safety in Schools. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Strategic Utilization of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate in Pharmaceutical Synthesis

Topic: Potential pharmaceutical applications of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential pharmaceutical applications of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

A Versatile Scaffold for CNS, Oncology, and Metabolic Targets

Executive Summary

In the landscape of modern medicinal chemistry, Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (TB-BPHB) represents a high-value "masked" intermediate. Unlike simple building blocks, this molecule possesses three distinct reactive handles—a tert-butyl ester , a benzylic hydroxyl group , and an aryl bromide —that allow for orthogonal functionalization.

This whitepaper analyzes the utility of TB-BPHB as a pivotal scaffold. Its structural homology to


-hydroxybutyrate (GHB)  and 

-aminobutyric acid (GABA)
positions it as a key precursor for CNS-active agents. Simultaneously, the aryl bromide moiety facilitates palladium-catalyzed cross-coupling, enabling the rapid synthesis of biphenyl-based Matrix Metalloproteinase (MMP) inhibitors and PPAR agonists . We provide a comprehensive guide to its synthesis, stability, and application in divergent drug discovery campaigns.

Chemical Profile & Structural Analysis

Physicochemical Properties
  • IUPAC Name: tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 315.21 g/mol

  • Key Functional Groups:

    • Tert-butyl Ester: Acid-labile protecting group; prevents premature lactonization.

    • Benzylic Alcohol: Chiral center (typically generated as a racemate or enantiomerically enriched); susceptible to oxidation or elimination.

    • Aryl Bromide: Handle for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

The "Masked" Lactone Concept

A critical feature of TB-BPHB is its role as a latent lactone . In its acid form (4-(4-bromophenyl)-4-hydroxybutanoic acid), the molecule spontaneously cyclizes to form 5-(4-bromophenyl)dihydrofuran-2(3H)-one under acidic or thermal conditions. The bulky tert-butyl group sterically and electronically inhibits this cyclization, allowing chemists to modify the aryl ring or the hydroxyl group before ring closure. This is essential for synthesizing complex lignans or functionalized GABA analogs where the linear chain must remain intact.

Synthetic Utility & Core Applications

CNS Therapeutics: GABA-B and GHB Receptor Modulators

The 4-aryl-4-hydroxybutanoate scaffold is structurally analogous to GHB. By introducing the lipophilic 4-bromophenyl group, the molecule gains blood-brain barrier (BBB) permeability and receptor selectivity.

  • Mechanism: Derivatives of TB-BPHB can be converted into 4-aryl-GABA analogs (via conversion of the hydroxyl to an amine). These compounds act as high-affinity ligands for the GABA-B receptor , potentially treating spasticity, alcohol addiction, or anxiety.

  • Protocol Insight: The tert-butyl ester is cleaved using Trifluoroacetic acid (TFA), followed by immediate amidation or conversion to the primary amine to generate the active pharmacophore.

Oncology: Matrix Metalloproteinase (MMP) Inhibitors

MMP inhibitors often feature a biphenyl backbone linked to a zinc-binding group (ZBG) via a flexible linker. TB-BPHB serves as an ideal starting point.

  • Workflow:

    • Suzuki Coupling: React TB-BPHB with aryl boronic acids at the bromine position to generate a biphenyl core.

    • Hydroxamate Formation: Convert the tert-butyl ester directly to a hydroxamic acid (the ZBG) using hydroxylamine/base.

  • Advantage: This route avoids the solubility issues often encountered when trying to couple pre-formed biphenyl acids.

Metabolic Disease: PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism. Ligands like Fibrates often contain a phenoxy-isobutyric acid tail, but newer dual agonists utilize a phenyl-butanoic acid linker. The 4-bromophenyl group of TB-BPHB allows for the attachment of heterocycles (e.g., oxazoles) that are characteristic of PPAR


/

dual agonists.

Divergent Synthesis Pathways (Visualization)

The following diagram illustrates the central role of TB-BPHB in accessing three distinct pharmaceutical classes.

G Start Succinic Anhydride + Bromobenzene Intermediate 4-(4-bromophenyl)- 4-oxobutanoic acid Start->Intermediate Friedel-Crafts (AlCl3) KeyScaffold Tert-butyl 4-(4-bromophenyl)- 4-hydroxybutanoate (TB-BPHB) Intermediate->KeyScaffold 1. Esterification (t-BuOH) 2. Enantioselective Reduction (Ru-Noyori) PathA Path A: Suzuki Coupling (Ar-B(OH)2) KeyScaffold->PathA PathB Path B: Acid Hydrolysis (TFA/DCM) KeyScaffold->PathB PathC Path C: Mitsunobu/Amidation KeyScaffold->PathC ProductA Biphenyl MMP Inhibitors (Oncology) PathA->ProductA Hydroxamate formation ProductB 5-Aryl-gamma-butyrolactones (Lignan Precursors) PathB->ProductB Cyclization ProductC 4-Aryl-GABA Analogs (CNS/Anxiety) PathC->ProductC Deprotection

Figure 1: Divergent synthetic pathways utilizing TB-BPHB as a common intermediate for Oncology, Natural Product Synthesis, and CNS drug discovery.

Experimental Protocols

Synthesis of TB-BPHB (Enantioselective Route)

Rationale: The biological activity of GABA analogs and MMP inhibitors is highly dependent on the stereochemistry at the 4-position.

Step 1: Friedel-Crafts Acylation

  • Charge a reactor with Succinic Anhydride (1.0 eq) and Bromobenzene (excess, acts as solvent).

  • Add AlCl

    
      (2.2 eq) portion-wise at 0°C.
    
  • Stir at RT for 4 hours. Quench with ice/HCl.

  • Isolate 4-(4-bromophenyl)-4-oxobutanoic acid via filtration.

Step 2: Tert-Butyl Esterification

  • Dissolve the keto-acid in DCM.

  • Add Tert-butyl 2,2,2-trichloroacetimidate (2.0 eq) (mild conditions to avoid side reactions) or use isobutylene/H

    
    SO
    
    
    
    (catalytic).
  • Stir overnight. Wash with NaHCO

    
    . Isolate the tert-butyl keto-ester.
    

Step 3: Noyori Asymmetric Transfer Hydrogenation

  • Dissolve the keto-ester in degassed isopropanol.

  • Add RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (1 mol%).

  • Add HCOONa (5.0 eq) as the hydrogen source.

  • Stir at 25°C for 24h.

  • Result: High yield (>90%) and ee (>95%) of (R)- or (S)-TB-BPHB.

Suzuki Cross-Coupling on the TB-BPHB Scaffold

Rationale: Demonstrating the stability of the tert-butyl/hydroxyl motif under basic Pd-coupling conditions.

  • Reagents: TB-BPHB (1.0 eq), Arylboronic acid (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), Pd(dppf)Cl
    
    
    (3 mol%).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C under N

    
     for 6 hours.
    
  • Workup: Extract with EtOAc. The tert-butyl ester remains intact, while the bromine is replaced by the aryl group.

  • Note: The hydroxyl group does not require protection if mild bases (carbonate) are used.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecificationCommon IssueSolution
Enantiomeric Excess > 98% eeRacemization during workupAvoid strong acids or high heat post-reduction.
Impurity Profile < 0.1% Styrene deriv.Acid-catalyzed eliminationMaintain pH > 4 during aqueous washes.
Water Content < 0.5%Hydrolysis of t-butyl esterStore under Argon/Desiccator.
Residual Pd < 10 ppmTrapped in polar OH groupUse thiol-functionalized silica scavengers.

References

  • Carter, D. S., et al. (2005). "Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of

    
    -hydroxybutyrate (GHB) receptors." US Patent 20050113366A1. Link
    
  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link

  • BenchChem. (2025). "An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential." BenchChem Technical Guides. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • CymitQuimica. (2024). "Building Blocks: 4-(4-bromophenyl)-4-oxobutanoic acid." Product Catalog. Link

Foundational

Reactivity profile of the hydroxyl group in Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

An In-Depth Technical Guide to the Reactivity Profile of the Hydroxyl Group in tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate Executive Summary tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a multifunctional molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of the Hydroxyl Group in tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Executive Summary

tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a multifunctional molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure is characterized by three key moieties: a secondary benzylic hydroxyl group, a sterically hindered tert-butyl ester, and a 4-bromophenyl ring. This unique combination of functional groups imparts a distinct reactivity profile that makes it a valuable intermediate for the synthesis of complex molecular architectures. The benzylic nature of the hydroxyl group dictates its reactivity, rendering it susceptible to oxidation, substitution, and elimination reactions, primarily through pathways involving resonance-stabilized carbocationic intermediates. This guide provides a comprehensive analysis of the hydroxyl group's reactivity, detailing the mechanistic underpinnings of its primary transformations. It offers field-proven insights into experimental design, presents detailed protocols for key reactions, and explores the strategic interplay between the molecule's functional groups, equipping scientists and drug development professionals with the technical knowledge required to effectively utilize this versatile building block.

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis, the efficiency of a synthetic route often hinges on the strategic use of bifunctional or polyfunctional building blocks. tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate emerges as a prime example of such a strategic intermediate. Its molecular architecture offers multiple avenues for chemical modification, allowing for the sequential or orthogonal manipulation of its functional groups.

  • The Benzylic Hydroxyl Group: This is the central focus of our analysis. Positioned on a carbon atom directly attached to the phenyl ring, this secondary alcohol exhibits heightened reactivity compared to its aliphatic counterparts. This is a direct consequence of the phenyl group's ability to stabilize reaction intermediates through resonance, a feature that profoundly influences the conditions required for its transformation.[1][2]

  • The tert-Butyl Ester: This group serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents it from undergoing reactions under many conditions that target the hydroxyl group. However, its lability under specific acidic conditions is a critical strategic consideration, as unintended deprotection can be a competing pathway.[3][4]

  • The 4-Bromophenyl Ring: The bromine atom acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the introduction of further molecular complexity. It also exerts a moderate electron-withdrawing inductive effect, which can subtly modulate the reactivity at the benzylic center.

This guide will dissect the reactivity profile of the benzylic hydroxyl group, providing a framework for predicting its behavior and selecting optimal conditions for its transformation.

Core Reactivity of the Benzylic Hydroxyl Group

The reactivity of the hydroxyl group in tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is dominated by its benzylic position. Reactions typically proceed via intermediates that are stabilized by the adjacent aromatic ring, leading to lower activation energies and often milder reaction conditions compared to non-benzylic alcohols.

cluster_start cluster_reactions Core Reactivity Pathways cluster_products start Substrate oxidation Oxidation start->oxidation [O] (e.g., PCC, TBHP) substitution Substitution (SN1) start->substitution H+, Nu:- (e.g., HBr) elimination Elimination (E1) start->elimination H+, Heat (e.g., H2SO4) ketone Benzylic Ketone oxidation->ketone substituted Substituted Product (e.g., Halide, Ether) substitution->substituted alkene Conjugated Alkene elimination->alkene

Caption: Core reaction pathways of the benzylic hydroxyl group.
Oxidation to the Corresponding Ketone

The conversion of the secondary benzylic alcohol to tert-butyl 4-(4-bromophenyl)-4-oxobutanoate is a fundamental and high-yielding transformation. Due to the stability of the benzylic position, this oxidation can be achieved with a wide variety of reagents, ranging from chromium-based oxidants to milder, metal-free systems.[5]

Mechanistic Insight: The choice of oxidant is critical. Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions can lead to cleavage of the alkyl chain.[1] Therefore, milder and more selective reagents are preferred to ensure the integrity of the tert-butyl ester and the overall carbon skeleton. Metal-free options, such as those using tert-butyl hydroperoxide (TBHP), are increasingly favored for their reduced environmental impact and high selectivity.[5]

Data Presentation: Comparison of Oxidation Protocols

Reagent SystemSolventTemperature (°C)Typical Yield (%)Key Considerations
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temp.85-95Stoichiometric, requires careful handling of chromium waste.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp.90-98Mild, fast, but the reagent is expensive and shock-sensitive.
Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N)Dichloromethane (DCM)-78 to Room Temp.90-98Excellent for sensitive substrates, requires cryogenic conditions.
tert-Butyl Hydroperoxide (TBHP)[5]None (Neat) or DMSO80-100>90Metal-free, environmentally benign, simple workup.
Copper(II) Chloride[6]Tetrahydrofuran (THF)8085-95Inexpensive, selective for benzylic alcohols.

Experimental Protocol: Metal-Free Oxidation using TBHP

This protocol is adapted from methodologies developed for the selective oxidation of secondary benzylic alcohols.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (1.0 eq).

  • Reagent Addition: Add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (2.0-3.0 eq). No additional organic solvent is required.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (to quench excess peroxide), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by flash column chromatography on silica gel.

Substitution (S(_N)1) Reactions

The benzylic hydroxyl group is a poor leaving group (OH⁻). However, upon protonation with a strong acid, it is converted into an excellent leaving group (H₂O).[7][8] The subsequent departure of water generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl ring, which strongly favors a unimolecular nucleophilic substitution (S(_N)1) pathway.[1][7]

cluster_resonance Resonance Stabilization of the Benzylic Carbocation node1 Benzylic Carbocation node2 Resonance Form 1 (Charge on ortho C) node1->node2 delocalization hybrid Resonance Hybrid (Delocalized Charge) node1->hybrid node3 Resonance Form 2 (Charge on para C) node2->node3 node2->hybrid node4 Resonance Form 3 (Charge on ortho C) node3->node4 node3->hybrid node4->hybrid

Caption: Resonance stabilization of the benzylic carbocation intermediate.

Causality Behind Experimental Choices: The S(_N)1 mechanism dictates the reaction conditions. Protic acids (e.g., HBr, HCl) serve both as the catalyst to protonate the hydroxyl group and as the source of the nucleophile (Br⁻, Cl⁻).[7] The reaction rate is independent of the nucleophile's concentration. A key challenge with this reaction is the competition from the E1 elimination pathway, which also proceeds through the same carbocation intermediate. To favor substitution, reactions are typically run at lower temperatures.

Experimental Protocol: Conversion to tert-Butyl 4-bromo-4-(4-bromophenyl)butanoate

  • Setup: Dissolve tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane in a flask cooled to 0 °C.

  • Reagent Addition: Slowly bubble dry hydrogen bromide (HBr) gas through the solution, or add a 48% aqueous solution of HBr dropwise with vigorous stirring.

  • Reaction: Maintain the temperature at 0 °C and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by pouring it into ice-cold water. Separate the organic layer, and wash it with a cold, saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product should be used immediately or stored under an inert atmosphere due to potential instability.

Elimination (E1) Reactions

Under strongly acidic conditions and with the application of heat, the elimination pathway (E1) becomes dominant. Following the formation of the resonance-stabilized benzylic carbocation, a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. The resulting product is a conjugated system, where the new alkene is conjugated with the aromatic ring, providing additional thermodynamic stability.[9]

Causality Behind Experimental Choices: To drive the reaction towards elimination, strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used at elevated temperatures.[8] The high temperature provides the necessary energy to overcome the activation barrier for elimination and disfavors the competing S(_N)1 reaction entropically.

Interplay with Other Functional Groups

A comprehensive understanding of this molecule requires analyzing how its different parts interact and influence synthetic planning.

The tert-Butyl Ester: A Sensitive Protector

The tert-butyl ester is stable to basic, reductive, and mild oxidative conditions. However, it is readily cleaved under strongly acidic conditions, which are often the same conditions required to activate the hydroxyl group for substitution or elimination.[3] This presents a significant challenge. For instance, attempting an S(_N)1 reaction with HBr at elevated temperatures could lead to both substitution at the benzylic position and cleavage of the ester, resulting in the corresponding carboxylic acid.

Data Presentation: Selective Deprotection Reagents for tert-Butyl Esters

Reagent SystemConditionsSelectivity NotesReference
Trifluoroacetic Acid (TFA)DCM, 0 °C to RTStrong acid, non-selective, cleaves many acid-labile groups.N/A
Aqueous Phosphoric Acid (85%)[4]Neat or in a co-solvent, RT to 50 °CMild and selective; tolerates benzyl esters, TBDMS ethers.[4]
CeCl₃·7H₂O / NaI[10]Acetonitrile, RefluxMild, chemoselective; tolerates N-Boc groups.[10]
Tris(4-bromophenyl)amminium (Magic Blue) / Et₃SiH[11]DCM, Room Temp.Catalytic, radical-mediated, very mild conditions.[11]
The 4-Bromophenyl Group: A Gateway to Complexity

While the bromine atom is relatively inert during reactions at the hydroxyl center, its true value lies in its potential for subsequent C-C bond-forming reactions. After manipulating the hydroxyl group (e.g., oxidizing it to a ketone), the bromide can be used in palladium-catalyzed cross-coupling reactions. It can also be removed via catalytic hydrogenation, although conditions must be chosen carefully to avoid reducing the phenyl ring or other functional groups.[12][13]

Synthetic Strategy and Workflow

The varied reactivity of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate allows for its incorporation into complex multi-step syntheses. The following workflow illustrates a potential synthetic route that leverages the orthogonal reactivity of the molecule's functional groups.

A Starting Material (Benzylic Alcohol) B Step 1: Oxidation (DMP, DCM) A->B C Intermediate (Benzylic Ketone) B->C D Step 2: Suzuki Coupling (Ar'B(OH)2, Pd(0)) C->D E Intermediate (Biaryl Ketone) D->E F Step 3: Deprotection (TFA, DCM) E->F G Final Product (Carboxylic Acid) F->G

Caption: A hypothetical synthetic workflow utilizing the substrate's multiple functional groups.

In this strategy, the hydroxyl group is addressed first via a mild oxidation. The resulting ketone is stable to the conditions of the subsequent Suzuki coupling, which modifies the aromatic ring. Finally, the tert-butyl ester is removed under acidic conditions to yield the final carboxylic acid product. This sequence highlights the importance of careful planning to exploit the molecule's full synthetic potential.

Conclusion

tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a highly valuable and versatile synthetic intermediate. The reactivity of its hydroxyl group is governed by its benzylic nature, favoring transformations that proceed through resonance-stabilized carbocation intermediates. A thorough understanding of the delicate balance between oxidation, substitution, and elimination pathways is paramount for its successful application. Furthermore, strategic consideration of the reactivity of the tert-butyl ester and the 4-bromophenyl ring allows for the design of elegant and efficient synthetic routes. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively harness the synthetic power of this important molecule.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]

  • Wang, L., et al. (2016). Metal-free oxidation of secondary benzylic alcohols using aqueous TBHP. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1530-1533. [Link]

  • LibreTexts. (2020). 10.2: Substitution Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. University of Calgary Chemistry. [Link]

  • Selective Oxidation of Benzyl Alcohol. (n.d.). Scribd. [Link]

  • Organic Chemistry Basics. (2021, February 17). E1 elimination at benzylic carbon [Video]. YouTube. [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • Reactions at the Benzylic Position. (2019, June 22). Chemistry Steps. [Link]

  • Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols. (2007). Synlett. [Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2006). The Journal of Organic Chemistry. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. (2004). Journal of the Serbian Chemical Society. [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018). Organic Syntheses. [Link]

  • Hydrogen. (n.d.). Organic Chemistry Portal. [Link]

  • Selective acylation of aliphatic hydroxyl in the presence of aromatic hydroxyl via Mitsunobu reaction. (2010). Journal of the Chemical Society of Pakistan. [Link]

  • A Review on the Catalytic Hydrogenation of Bromate in Water Phase. (2021). MDPI. [Link]

  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. (2016). Scientific Research Publishing. [Link]

Sources

Exploratory

Overview of synthetic routes for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

An In-depth Technical Guide to the Synthetic Routes for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Abstract Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a valuable molecular building block in pharmaceutical re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Routes for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Abstract

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a valuable molecular building block in pharmaceutical research and drug development. Its structure, featuring a tertiary alcohol, a lipophilic bromophenyl group, and a sterically hindered tert-butyl ester, presents unique opportunities for creating complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for this target molecule. We will delve into the mechanistic underpinnings of a robust, multi-step approach commencing from simple commodity chemicals and contrast it with a more convergent strategy. Each section is designed to provide researchers, scientists, and drug development professionals with not only a detailed protocol but also the critical scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Strategic Analysis: Devising a Synthetic Approach

The synthesis of a target molecule requires a logical deconstruction of its structure to identify reliable bond-forming reactions and readily available starting materials. This process, known as retrosynthesis, forms the foundation of our strategic plan.

Retrosynthetic Analysis

The primary disconnection points for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate are the carbon-carbon bond at the C4 position and the ester linkage. This leads to two main retrosynthetic pathways, as illustrated below.

G target Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate disconnection1 C-C Bond Disconnection (Route A) target->disconnection1 disconnection2 Esterification (Route A) target->disconnection2 disconnection3 C-C Bond Disconnection (Route B) target->disconnection3 intermediateA1 4-(4-bromophenyl)-4-hydroxybutanoic acid disconnection1->intermediateA1 startA1 4-Bromophenyl Grignard/Lithium disconnection1->startA1 disconnection2->intermediateA1 startB1 4-Bromophenyl Grignard/Lithium disconnection3->startB1 startB2 tert-Butyl 3-formylpropanoate disconnection3->startB2 intermediateA2 4-(4-bromophenyl)-4-oxobutanoic acid intermediateA1->intermediateA2 Reduction intermediateA2->startA1 startA2 Succinic Anhydride intermediateA2->startA2 G start1 4-Bromobenzene intermediate1 4-(4-bromophenyl)-4-oxobutanoic acid start1->intermediate1 p1 Step 1: Grignard Addition start2 Succinic Anhydride start2->intermediate1 reagent1 1. Mg, THF 2. Succinic Anhydride 3. H3O+ workup reagent2 NaBH4, Methanol intermediate2 4-(4-bromophenyl)-4-hydroxybutanoic acid intermediate1->intermediate2 p2 Step 2: Ketone Reduction reagent3 Tf2NH (cat.), t-BuOAc product Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate intermediate2->product p3 Step 3: Esterification

Caption: Workflow for the stepwise synthesis (Route A).

Step 1: Grignard Addition to Succinic Anhydride

The cornerstone of this synthesis is the nucleophilic addition of an aryl Grignard reagent to a cyclic anhydride. This reaction efficiently constructs the γ-ketoacid skeleton.

  • Mechanism and Rationale: The Grignard reagent, 4-bromophenylmagnesium bromide, is a potent carbon-based nucleophile. [1][2]It attacks one of the electrophilic carbonyl carbons of succinic anhydride. This addition leads to the formation of a tetrahedral intermediate which, upon ring-opening, generates a magnesium carboxylate. An acidic workup is crucial to protonate this intermediate, yielding the final ketoacid product. Anhydrous conditions are paramount, as any protic solvent will quench the highly basic Grignard reagent. [1] Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

  • Apparatus: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Grignard Formation: To the flask, add magnesium turnings (1.1 eq). In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small portion of the 4-bromobenzene solution to the magnesium turnings. A crystal of iodine may be added to activate the magnesium surface if the reaction does not initiate spontaneously. [3]Initiation is indicated by gentle refluxing and the disappearance of the iodine color.

  • Addition: Once the reaction is initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Anhydride Addition: In a separate flask, dissolve succinic anhydride (1.05 eq) in anhydrous THF. Cool the Grignard solution to 0 °C in an ice bath and add the succinic anhydride solution dropwise. A thick precipitate will form.

  • Workup: After stirring for 1-2 hours at room temperature, slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-bromophenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

Step 2: Selective Reduction of the Ketone

With the γ-ketoacid in hand, the next step is the selective reduction of the ketone to a secondary alcohol without affecting the carboxylic acid.

  • Mechanism and Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids and esters under standard conditions. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-hydroxybutanoic acid

  • Dissolution: In a round-bottom flask, dissolve the 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) from the previous step in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, controlling the rate of addition to manage the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully acidify the reaction mixture to a pH of ~2 with dilute HCl to quench excess NaBH₄ and protonate the alkoxide and carboxylate.

  • Extraction and Isolation: Remove the alcohol solvent under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-(4-bromophenyl)-4-hydroxybutanoic acid. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Step 3: Tert-butylation of the Carboxylic Acid

The final step is the esterification of the γ-hydroxyacid to form the target tert-butyl ester. The steric hindrance of the tert-butyl group requires specific catalytic methods.

  • Mechanism and Rationale: Traditional Fischer esterification is ineffective for producing tert-butyl esters due to the rapid formation of isobutylene under acidic conditions. A modern and highly efficient method utilizes tert-butyl acetate (t-BuOAc) as both the solvent and the tert-butylating agent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH). [4]The catalyst protonates the carboxylic acid, activating it towards nucleophilic attack by the carbonyl oxygen of t-BuOAc, leading to the formation of the desired ester with high efficiency. [4] Experimental Protocol: Synthesis of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

  • Reaction Setup: In a sealed vial or flask, add the 4-(4-bromophenyl)-4-hydroxybutanoic acid (1.0 eq) and a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).

  • Esterification: Add tert-butyl acetate (t-BuOAc) as the solvent and reagent. Seal the vessel and heat the mixture (e.g., to 60-80 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate.

Comparative Analysis of Synthetic Routes

A critical evaluation of different synthetic strategies is essential for selecting the optimal route based on the specific requirements of a project, such as scale, cost, and available resources.

ParameterRoute A (Stepwise)Route B (Convergent)
Number of Steps 3 (from 4-bromobenzene)1 (from 4-bromobenzene)
Starting Materials 4-Bromobenzene, Succinic Anhydride (Readily available, low cost)4-Bromobenzene, tert-Butyl 3-formylpropanoate (Specialty reagent, requires synthesis)
Process Control Excellent control at each step, facilitating troubleshooting and optimization.Less control over a single complex transformation.
Scalability Highly scalable due to robust and well-understood reactions.Potentially limited by the scalability and stability of the aldehyde-ester.
Overall Yield Typically moderate to good, dependent on the efficiency of three separate steps.Potentially high in a single step, but highly dependent on substrate quality.

Conclusion

The synthesis of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is most reliably achieved through a well-planned, three-step sequence involving a Grignard reaction with succinic anhydride, selective ketone reduction, and a modern catalytic esterification. This stepwise approach (Route A) offers superior control, scalability, and relies on inexpensive, readily available starting materials, making it the recommended pathway for both laboratory-scale synthesis and larger-scale production campaigns. While more convergent routes exist in theory, their practical application is often hampered by the limited availability and stability of complex starting materials. The methodologies and insights provided in this guide are intended to equip researchers with a robust and scientifically grounded framework for the successful synthesis of this important chemical intermediate.

References

  • Grignard Reaction. (n.d.). LibreTexts. Retrieved from a valid source on Grignard reaction mechanisms.
  • Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)
  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Recent developments in the asymmetric Reform
  • Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Thermo Fisher Scientific.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018, August 10). Organic Syntheses.
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute.
  • Alcohols from Carbonyl Compounds: Grignard Reagents. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (C₁₄H₁₉BrO₃) Executive Summary & Retrosynthetic Strategy Tert-butyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (C₁₄H₁₉BrO₃)

Executive Summary & Retrosynthetic Strategy

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a secondary alcohol, an aryl bromide handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), and a sterically hindered tert-butyl ester that resists nucleophilic attack and mild hydrolysis.

To achieve high yield and purity, we have designed a robust, three-phase linear synthesis. The strategy relies on classical carbon-carbon bond formation followed by chemoselective functional group manipulations:

  • Friedel-Crafts Acylation: Construction of the carbon skeleton via the acylation of bromobenzene with succinic anhydride.

  • Mild Esterification: Protection of the carboxylic acid as a tert-butyl ester using Boc₂O/DMAP to avoid harsh acidic conditions.

  • Chemoselective Reduction: Targeted reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄), leaving the ester intact.

SynthesisWorkflow Step1 Step 1: Friedel-Crafts Acylation Bromobenzene + Succinic Anhydride Int1 Intermediate 1 4-(4-bromophenyl)-4-oxobutanoic acid Step1->Int1 Step2 Step 2: Mild Esterification Boc2O, DMAP, t-BuOH Int1->Step2 Int2 Intermediate 2 Tert-butyl 4-(4-bromophenyl)-4-oxobutanoate Step2->Int2 Step3 Step 3: Chemoselective Reduction NaBH4, MeOH, 0°C Int2->Step3 Product Target Molecule Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Step3->Product

Fig 1: Three-step synthesis route of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis based on the limiting reagent of the first step.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
Phase 1
Succinic Anhydride100.071.0010.0 gElectrophile source
Bromobenzene157.011.1017.3 gNucleophilic arene
Aluminum Chloride (AlCl₃)133.342.2029.3 gLewis Acid Catalyst
Phase 2
4-(4-bromophenyl)-4-oxobutanoic acid257.081.00~25.7 gIntermediate 1
Di-tert-butyl dicarbonate (Boc₂O)218.251.5032.7 gEsterification Agent
4-Dimethylaminopyridine (DMAP)122.170.101.2 gAcyl Transfer Catalyst
Phase 3
Tert-butyl 4-(4-bromophenyl)-4-oxobutanoate313.191.00~31.3 gIntermediate 2
Sodium Borohydride (NaBH₄)37.831.204.5 gHydride Source

Phased Execution Protocol & Mechanistic Causality

Phase 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

Objective: Form the core C-C bond via Friedel-Crafts acylation.

  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous AlCl₃ (29.3 g, 2.2 eq) in 150 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Activation: Add succinic anhydride (10.0 g, 1.0 eq) portion-wise over 10 minutes.

    • Causality: The Lewis acid (AlCl₃) coordinates with the oxygen atoms of the anhydride, generating a highly electrophilic acylium ion intermediate[1]. We use 2.2 equivalents of AlCl₃ because the resulting ketone product will irreversibly coordinate with one equivalent of the Lewis acid, effectively removing it from the catalytic cycle[1].

  • Coupling: Add bromobenzene (17.3 g, 1.1 eq) dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C, then allow it to warm to room temperature and stir for 4 hours.

    • Regioselectivity Note: The bulky bromine atom acts as an ortho/para director. Due to the steric hindrance of the incoming bulky acylium complex, the para-substituted product is overwhelmingly favored.

  • Workup & Self-Validation: Carefully pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl.

    • Validation: The addition of HCl breaks the stable aluminum-ketone complex, releasing the free keto-acid[1]. The organic layer will transition from a dark complexed state to a lighter yellow.

  • Isolation: Extract the aqueous phase with DCM (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from toluene to afford pure 4-(4-bromophenyl)-4-oxobutanoic acid.

Phase 2: Mild Esterification to Tert-butyl 4-(4-bromophenyl)-4-oxobutanoate

Objective: Protect the terminal carboxylic acid as a tert-butyl ester.

  • Preparation: Dissolve the isolated 4-(4-bromophenyl)-4-oxobutanoic acid (approx. 25.7 g, 100 mmol) in 150 mL of a 1:1 mixture of anhydrous DCM and tert-butanol (t-BuOH).

  • Catalysis: Add DMAP (1.2 g, 0.1 eq) to the solution, followed by the slow addition of Boc₂O (32.7 g, 1.5 eq) either as a melt or dissolved in a small amount of DCM.

  • Reaction Dynamics: Stir the mixture at room temperature for 12 hours.

    • Causality: Traditional Fischer esterification with t-BuOH requires harsh acidic conditions (e.g., H₂SO₄) which can lead to dehydration or side reactions. Instead, DMAP attacks Boc₂O to form a highly reactive acylpyridinium intermediate. This reacts with the carboxylic acid to form a mixed anhydride, which subsequently reacts with t-BuOH to yield the tert-butyl ester[2].

    • Self-Validation: The reaction is self-indicating; you will observe steady effervescence. This is the release of carbon dioxide (CO₂) gas, a thermodynamically favorable byproduct that drives the reaction to completion[2].

  • Workup: Once gas evolution ceases and TLC indicates complete consumption of the starting material, wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the esterified intermediate.

Phase 3: Chemoselective Reduction to Target Molecule

Objective: Reduce the ketone to a secondary alcohol without cleaving the ester.

  • Preparation: Dissolve Tert-butyl 4-(4-bromophenyl)-4-oxobutanoate (approx. 31.3 g, 100 mmol) in 150 mL of anhydrous methanol (MeOH). Cool the solution to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (4.5 g, 1.2 eq) in small portions over 20 minutes to control the exothermic release of hydrogen gas.

    • Causality: NaBH₄ is a mild hydride donor. It possesses perfect chemoselectivity for this substrate: it readily attacks the highly electrophilic ketone carbonyl to form a secondary alcohol, but it is not powerful enough to reduce the sterically hindered, electron-rich tert-butyl ester[3].

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Quenching & Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl.

    • Validation: The mild acid protonates the newly formed alkoxide intermediate to yield the final alcohol and safely destroys any unreacted NaBH₄[3].

  • Final Isolation: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and evaporate the solvent. The crude product can be purified via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure Target Molecule: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate .

References

  • Friedel–Crafts reaction - LS College Source: LS College Academic Resources URL:[Link]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

Sources

Application

Enantioselective Synthesis of Chiral tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate: A Comparative Guide to Chemo- and Bio-catalytic Reductions

An Application Note for Drug Development Professionals Abstract: The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. Tert-butyl (R)- and (S)-4-(4-bromophenyl)-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. Tert-butyl (R)- and (S)-4-(4-bromophenyl)-4-hydroxybutanoate are valuable chiral building blocks for various active pharmaceutical ingredients (APIs). This application note provides a detailed guide for researchers and drug development professionals on the enantioselective reduction of the prochiral ketone, tert-butyl 4-(4-bromophenyl)-4-oxobutanoate. We present and contrast two powerful methodologies: the classic Corey-Bakshi-Shibata (CBS) chemo-catalytic reduction and a contemporary ketoreductase (KRED) bio-catalytic approach. This document offers in-depth protocols, mechanistic insights, and analytical procedures to empower scientists to select and implement the optimal strategy for their synthetic needs.

Introduction: The Significance of Chiral Hydroxy Esters

Chiral γ-hydroxy esters, such as tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate, are high-value intermediates in organic synthesis. The stereochemistry of the hydroxyl group is often critical for the biological activity and safety profile of the final drug molecule. The asymmetric reduction of a prochiral ketone is one of the most direct and efficient methods to establish this crucial stereocenter.[1]

This guide focuses on two premier methods for this transformation:

  • Corey-Bakshi-Shibata (CBS) Reduction: An exceptionally reliable and highly enantioselective method employing a chiral oxazaborolidine catalyst and a borane reducing agent.[2][3] It is particularly effective for aryl alkyl ketones.[4]

  • Ketoreductase (KRED) Enzymatic Reduction: A green chemistry approach that utilizes enzymes to perform the reduction with exquisite selectivity under mild, aqueous conditions.[5]

We will provide the foundational principles and step-by-step protocols for each, enabling a direct comparison of their advantages and practical considerations.

Chemo-catalytic Approach: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity and predictable stereochemical outcome.[2][4] Its discovery and development by Itsuno and Corey marked a significant advancement in catalytic asymmetric reactions.[3][6]

Principle and Mechanism

The reaction is catalyzed by a chiral oxazaborolidine, commonly generated in situ from a chiral amino alcohol (like (S)-diphenylprolinol) and a borane source.[7][8] The catalyst coordinates with both the borane reducing agent and the ketone substrate in a highly organized, six-membered transition state.[2][9] This steric arrangement forces the hydride to be delivered to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.

CBS_Mechanism sub Ketone (Substrate) ts Ternary Complex (Six-Membered Transition State) sub->ts cat (S)-CBS Catalyst (Oxazaborolidine) coord Catalyst-BH3 Complex cat->coord + BH3 bh3 BH3•THF (Reductant) coord->ts prod_complex Product-Catalyst Complex ts->prod_complex prod_complex->cat Release prod (R)-Alcohol (Product) prod_complex->prod Workup

Figure 1. Simplified workflow of the CBS reduction catalytic cycle.
Detailed Protocol for (R)-tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate

This protocol describes the synthesis of the (R)-enantiomer using the (S)-Me-CBS catalyst. For the (S)-alcohol, the (R)-Me-CBS catalyst should be used.

Materials:

  • tert-Butyl 4-(4-bromophenyl)-4-oxobutanoate

  • (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][2][5][7]oxazaborole ((S)-Me-CBS) solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (BH3•THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-(4-bromophenyl)-4-oxobutanoate (10.0 g, 31.9 mmol). Dissolve it in 100 mL of anhydrous THF.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Addition: Slowly add the (S)-Me-CBS solution (3.2 mL, 3.2 mmol, 0.1 eq) to the stirred reaction mixture.

  • Reductant Addition: Add the BH3•THF solution (38.3 mL, 38.3 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

    • Scientist's Note: The slow addition of borane is critical. It ensures the catalytic cycle proceeds efficiently and minimizes the uncatalyzed, non-selective background reduction which would lower the enantiomeric excess.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of methanol at -20 °C. Allow the mixture to warm to room temperature.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure chiral alcohol.

Bio-catalytic Approach: Ketoreductase (KRED) Mediated Reduction

Biocatalysis offers a highly efficient and environmentally friendly alternative for asymmetric synthesis.[5] Ketoreductases (KREDs) are enzymes that catalyze the stereospecific reduction of ketones to alcohols, often with near-perfect enantioselectivity (>99% ee).[1][10]

Principle and Cofactor Regeneration

KREDs utilize a hydride cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH) or NADH, which is consumed in stoichiometric amounts.[1] To make the process economically viable, a cofactor regeneration system is employed. A common method is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously regenerating the NADPH from NADP⁺.

KRED_Regeneration Substrate Keto-ester Substrate KRED Ketoreductase (KRED) Substrate->KRED Product Chiral Hydroxy-ester Product KRED->Product NADP NADP⁺ (Oxidized Cofactor) KRED->NADP NADPH NADPH (Reduced Cofactor) NADPH->KRED H⁻ GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH H⁻ Gluconolactone Gluconolactone (Byproduct) GDH->Gluconolactone Glucose Glucose (Cosubstrate) Glucose->GDH

Figure 2. Cofactor regeneration cycle for a KRED-catalyzed reduction.
Detailed Protocol for (S)-tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate

This protocol uses a KRED that follows Prelog's rule to produce the (S)-alcohol. Anti-Prelog KREDs are available for the synthesis of the (R)-enantiomer.

Materials:

  • Commercially available Ketoreductase (KRED) and Glucose Dehydrogenase (GDH)

  • tert-Butyl 4-(4-bromophenyl)-4-oxobutanoate

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Diatomaceous earth (Celite®)

Procedure:

  • Buffer Preparation: In a 500 mL temperature-controlled reaction vessel, prepare 200 mL of 100 mM potassium phosphate buffer (pH 7.0). Add D-Glucose (11.5 g, 63.8 mmol, 2.0 eq).

  • Enzyme and Cofactor Addition: Add NADP⁺ (100 mg), KRED (e.g., 100 mg, as per manufacturer's activity units), and GDH (e.g., 50 mg). Stir gently at 30 °C until all solids are dissolved.

    • Scientist's Note: Maintaining the pH at ~7.0 is crucial for the stability and optimal activity of most KRED and GDH enzymes.[5] Drastic pH changes can lead to enzyme denaturation and loss of activity.

  • Substrate Addition: Dissolve tert-butyl 4-(4-bromophenyl)-4-oxobutanoate (10.0 g, 31.9 mmol) in a minimal amount of DMSO (approx. 10-15 mL) and add it to the buffered enzyme solution.

  • Reaction: Maintain the reaction at 30 °C with gentle agitation (e.g., 150 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by HPLC or TLC. The reaction is typically complete within 16-24 hours.

  • Workup: Once the reaction is complete, add an equal volume (200 mL) of ethyl acetate to the reaction mixture. Add 20 g of diatomaceous earth and stir for 15 minutes.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the denatured enzymes and cell debris. Wash the filter cake with an additional 50 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity, but can be further purified by column chromatography if necessary.

Analysis of Enantiomeric Excess (ee) by Chiral HPLC

Verifying the stereochemical purity of the product is a critical final step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis.[11][12]

Protocol for Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the purified alcohol product in the mobile phase (or a compatible solvent like isopropanol) at a concentration of approximately 1 mg/mL. Prepare a sample of the racemic starting material or a non-enantioselective reduction product (e.g., using sodium borohydride) to identify the retention times of both enantiomers.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Chiral Column: A polysaccharide-based column such as Daicel Chiralpak® AD-H or Chiralcel® OD-H is a good starting point.

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers (Peak A and Peak B).

    • Calculate the enantiomeric excess (ee) using the formula:[11] ee (%) = |(Area_A - Area_B) / (Area_A + Area_B)| * 100

Summary and Comparison of Methods

Both the CBS and KRED reduction methods are highly effective for producing chiral tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate. The choice between them depends on project-specific factors such as scale, cost, available equipment, and downstream processing requirements.

ParameterCBS ReductionKRED Reduction
Catalyst Chiral OxazaborolidineKetoreductase Enzyme
Reductant Borane (BH₃•THF)NADPH (regenerated)
Solvent Anhydrous Organic (THF)Aqueous Buffer
Temperature Low (-20 °C to RT)Ambient (25-37 °C)
Typical ee >95%>99%
Workup Aqueous wash, extractionExtraction, filtration
Advantages Well-established, predictable, broad substrate scopeEnvironmentally friendly, extremely high selectivity, mild conditions
Considerations Requires anhydrous conditions, cryogenic temperatures, pyrophoric reagentsEnzyme cost/availability, substrate solubility in water, potential for enzyme inhibition

Conclusion

This application note has detailed two robust and highly selective methods for the synthesis of chiral tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate. The CBS reduction offers a classic, reliable chemo-catalytic route, while the KRED-catalyzed reaction provides a modern, green, and often more selective biocatalytic alternative. By understanding the principles and practical protocols of both, researchers in drug development can confidently produce these critical chiral intermediates with high enantiomeric purity, accelerating the path to novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters. BenchChem.
  • PMC. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • Wikipedia. Corey–Itsuno reduction.
  • Grokipedia. Corey–Itsuno reduction.
  • Organic Chemistry Portal. (2003).
  • PMC. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • Synlett. (2013). Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding. Thieme.
  • SynArchive. Itsuno-Corey Reduction.
  • Organic Chemistry Portal.
  • BenchChem. (2025).
  • Herald Scholarly Open Access. (2018).
  • ResearchGate. (2025).
  • PMC. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

Sources

Method

The Strategic Application of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Drug Discovery

The relentless pursuit of novel therapeutic agents in drug discovery and development necessitates the efficient construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutic agents in drug discovery and development necessitates the efficient construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in the medicinal chemist's arsenal, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and versatility.[1][2][3] This guide provides detailed application notes and protocols for the strategic use of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate , a versatile building block, in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The inherent functionality of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate—a readily displaceable aryl bromide, a protected carboxylic acid in the form of a tert-butyl ester, and a tertiary alcohol—makes it a highly valuable scaffold for generating diverse libraries of drug-like molecules. Understanding the nuances of its reactivity in these palladium-catalyzed transformations is paramount for its effective implementation in drug discovery programs.

The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists approach the synthesis of complex molecules, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[5] The cycle is generally initiated by the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation (in the case of Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and functional group tolerance.[4][6] Modern advancements have led to the development of highly active and stable catalyst systems that can operate under mild conditions, further expanding the scope and utility of these transformations in pharmaceutical research.[3][7]

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate: A Multifunctional Building Block

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate serves as an excellent substrate for palladium-catalyzed cross-coupling reactions due to the presence of the aryl bromide moiety. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions post-coupling to reveal a handle for further functionalization, such as amide bond formation. The tertiary alcohol introduces a chiral center and a potential hydrogen bond donor, features often sought in drug candidates to enhance binding affinity and selectivity.

While the hydroxyl group can sometimes interfere with the catalytic cycle, its tertiary nature and the steric hindrance around it often allow it to be tolerated without the need for a protecting group, especially with carefully chosen reaction conditions.

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[8][9] This protocol outlines the coupling of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate with a generic arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound by coupling Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate with an arylboronic acid.

Materials:

  • Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or SPhos

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) in 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add a mixture of 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Suzuki-Miyaura Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Commercially available and effective precatalysts that are reduced in situ to the active Pd(0) species.[6]
Ligand PCy₃, SPhos, XPhosBulky, electron-rich phosphine ligands enhance catalytic activity, especially for less reactive aryl bromides.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step, activating the boronic acid.[9][11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[11]
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle to completion.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 2: Heck Reaction for Alkene Arylation

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[12][13] This reaction is particularly useful for the synthesis of substituted alkenes and has found widespread application in the synthesis of natural products and pharmaceuticals.[13]

Experimental Protocol: Heck Reaction

Objective: To synthesize a substituted alkene by coupling Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate with an alkene.

Materials:

  • Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and triphenylphosphine (0.02-0.10 equiv).

  • Add the solvent (MeCN or DMF) to the flask, followed by the alkene (1.1-1.5 equiv) and the base (Et₃N or DIPEA, 1.5-2.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, dilute HCl (to remove the base), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired arylated alkene.

Data Presentation: Heck Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂These are common and effective palladium sources for the Heck reaction.[13]
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands stabilize the palladium catalyst and influence the regioselectivity of the reaction.[13]
Base Et₃N, DIPEA, K₂CO₃An organic or inorganic base is required to neutralize the HBr formed during the catalytic cycle.[13]
Solvent DMF, MeCN, NMPPolar aprotic solvents are typically used to facilitate the dissolution of the reactants and the palladium catalyst.
Temperature 80-140 °CHigher temperatures are often necessary to promote the reaction, especially with less reactive aryl bromides.[14]
Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)-(Alkene)-Br(L2)] Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Product Arylated Alkene Sigma_Alkyl_Pd->Product β-Hydride Elimination H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Sigma_Alkyl_Pd->H-Pd(II)-Br(L2) H-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Application Protocol 3: Sonogashira Coupling for Aryl Alkynylation

The Sonogashira reaction provides a direct and efficient route for the coupling of terminal alkynes with aryl or vinyl halides, typically employing a dual catalyst system of palladium and copper.[15][16] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules and functional materials.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize an arylalkyne by coupling Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate with a terminal alkyne.

Materials:

  • Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or DMF (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 equiv), copper(I) iodide (0.02-0.05 equiv), and triphenylphosphine (0.02-0.06 equiv).

  • Add the degassed solvent (THF or DMF) to the flask.

  • Add triethylamine (2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Data Presentation: Sonogashira Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard and reliable palladium catalysts for Sonogashira couplings.[15]
Copper Co-catalyst CuIThe copper co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center.[16]
Ligand PPh₃Triphenylphosphine is a commonly used ligand that stabilizes the palladium catalyst.
Base Et₃N, DiisopropylamineAn amine base is required to deprotonate the terminal alkyne and neutralize the HBr byproduct.[16]
Solvent THF, DMF, TolueneAnhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[17]
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild temperature conditions.[15]
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Product Reductive Elimination Cu(I)Br Cu(I)Br Terminal_Alkyne R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-Cu->Ar-Pd(II)-Br(L2) R-C≡C-Cu->Cu(I)Br Transmetalation to Pd Terminal_Alkyne->R-C≡C-Cu + Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a valuable and versatile starting material for the synthesis of diverse molecular scaffolds in drug discovery. The palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful and reliable methods for its elaboration. By understanding the fundamental principles of these reactions and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of novel compounds for biological evaluation, accelerating the journey towards new and improved therapeutics. The protocols and guidelines presented herein serve as a robust starting point for the successful application of this key building block in medicinal chemistry programs.

References

  • SATHEE. Chemistry Heck Reaction.
  • González-Bobes, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
  • Makhathini, S., et al. (2018). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. PMC.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • González-Bobes, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • González-Bobes, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.
  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications.
  • Sharma, P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Vedantu. (2020). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • Wikipedia. Sonogashira coupling.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Sigma-Aldrich. Cross-Coupling Reactions Guide.
  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic...
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • Gibson, S. E., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Application

Application Note: Deprotection Strategies for tert-Butyl 4-(4-Bromophenyl)-4-hydroxybutanoate and Subsequent Lactonization Pathways

Executive Summary The removal of a tert-butyl ester protecting group is a fundamental transformation in organic synthesis, typically achieved through acid-catalyzed cleavage. However, performing this deprotection on tert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of a tert-butyl ester protecting group is a fundamental transformation in organic synthesis, typically achieved through acid-catalyzed cleavage. However, performing this deprotection on tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate presents a unique mechanistic cascade. Because the molecule contains an unprotected secondary hydroxyl group at the C4 position, the liberation of the C1 carboxylic acid under acidic conditions triggers an immediate, thermodynamically driven intramolecular cyclization.

This application note provides a comprehensive guide to the deprotection workflows for this substrate, detailing why the reaction inevitably yields the


-butyrolactone derivative—5-(4-bromophenyl)dihydrofuran-2(3H)-one —rather than the stable open-chain free acid. We present two validated protocols: a standard Brønsted acid-mediated cleavage (TFA) and a milder Lewis acid-mediated alternative (ZnBr

).

Mechanistic Rationale: The Deprotection-Lactonization Cascade

The tert-Butyl Ester Cleavage

The tert-butyl ester is highly prized for its steric bulk, which shields the carbonyl from nucleophilic attack, and its specific lability to acidic conditions [1]. The deprotection mechanism is initiated by the protonation of the ester's carbonyl oxygen. This activates the carbon-oxygen bond for cleavage, releasing the highly stable tert-butyl carbocation, which subsequently deprotonates to form isobutylene gas [2].

The Concerted Lactonization Pathway

In standard substrates, this cleavage yields a stable free carboxylic acid. However, 4-hydroxybutanoic acid derivatives are kinetically and thermodynamically prone to intramolecular esterification [3]. Once the bulky tert-butyl group is removed and the carbonyl carbon remains activated by the acidic medium, the C4-hydroxyl group acts as an internal nucleophile.

The formation of the 5-membered


-lactone ring is highly favored due to minimal ring strain and favorable entropic factors. Consequently, attempting to isolate 4-(4-bromophenyl)-4-hydroxybutanoic acid is highly impractical; the reaction acts as a concerted deprotection-lactonization cascade yielding 5-(4-bromophenyl)dihydrofuran-2(3H)-one.

G SM tert-Butyl 4-(4-bromophenyl)- 4-hydroxybutanoate Reagent Acidic Deprotection (TFA or ZnBr2) SM->Reagent Intermediate 4-(4-Bromophenyl)- 4-hydroxybutanoic acid Reagent->Intermediate Byproduct Isobutylene + H2O Intermediate->Byproduct -tBu cation Lactonization Intramolecular Cyclization (Lactonization) Intermediate->Lactonization Acid Catalyzed Product 5-(4-Bromophenyl) dihydrofuran-2(3H)-one Lactonization->Product -H2O

Reaction workflow: Acidic deprotection and concerted lactonization cascade.

Experimental Protocols

The following protocols are designed as self-validating systems. The conversion of the acyclic ester to the cyclic lactone can be tracked via Thin Layer Chromatography (TLC); the highly non-polar tert-butyl ester will convert to a moderately polar lactone.

Protocol A: Standard Brønsted Acid Cleavage (TFA/DCM)

Trifluoroacetic acid (TFA) is the industry standard for tert-butyl ester cleavage[2]. This method is fast, high-yielding, and forces the lactonization to completion due to the strong acidic environment.

Materials:

  • tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate (1.0 eq)

  • Trifluoroacetic Acid (TFA) (20-50% v/v)

  • Dichloromethane (DCM) (Anhydrous)

  • Triisopropylsilane (TIS) (Optional cation scavenger, 2.5% v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous DCM (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA (5.0 mL) dropwise to achieve a 1:1 (v/v) ratio of TFA:DCM. Expert Insight: Cooling prevents unwanted polymerization or degradation of the electron-rich bromophenyl ring during the initial exothermic protonation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.

  • Monitoring: Monitor reaction progress via TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting material spot will disappear, replaced by a lower Rf spot corresponding to the

    
    -lactone.
    
  • Workup: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate pure 5-(4-bromophenyl)dihydrofuran-2(3H)-one.

Protocol B: Mild Lewis Acid-Mediated Cleavage (ZnBr )

For complex syntheses where strong Brønsted acids (like TFA) might cleave other sensitive protecting groups (e.g., certain ethers or acetals), Zinc Bromide (ZnBr


) offers a chemoselective, mild alternative for tert-butyl ester deprotection[4]. Note that the Lewis acidic nature of ZnBr

will still coordinate the resulting acid and facilitate lactonization.

Materials:

  • tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate (1.0 eq)

  • Zinc Bromide (ZnBr

    
    ) (3.0 - 5.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous DCM (10.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add anhydrous ZnBr

    
     (5.0 mmol, 5.0 eq) in a single portion. Expert Insight: ZnBr
    
    
    
    is highly hygroscopic; it must be weighed quickly or handled in a glovebox to ensure it remains active as a Lewis acid.
  • Reaction: Stir the suspension vigorously at room temperature for 12 to 24 hours.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO

    
    ) (10 mL) and stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting lactone via column chromatography.

Quantitative Data Summary

The table below synthesizes the expected reaction parameters and outcomes for both protocols, allowing researchers to select the optimal workflow based on their specific synthetic constraints.

ParameterProtocol A: TFA / DCMProtocol B: ZnBr

/ DCM
Reagent Type Strong Brønsted AcidMild Lewis Acid
Equivalents Large Excess (Solvent ratio)3.0 – 5.0 eq
Reaction Temperature 0 °C to Room TempRoom Temp
Reaction Time 2 – 4 hours12 – 24 hours
Chemoselectivity Low (cleaves most acid-labile groups)High (tolerates many acid-labile groups)
Final Isolated Product 5-(4-bromophenyl)dihydrofuran-2(3H)-one5-(4-bromophenyl)dihydrofuran-2(3H)-one
Expected Yield > 90%75% – 85%
Primary Byproducts Isobutylene gas, WaterIsobutylene gas, Water

References

  • Greene's Protective Groups in Organic Synthesis, Fourth Edition Source: John Wiley & Sons, Inc. URL:[Link]

  • -hydroxybutyrate (GHB)
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Method

Scalable preparation of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate for API synthesis

Application Note: Scalable Preparation of tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate Executive Summary This technical guide details the scalable synthesis of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate , a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Executive Summary

This technical guide details the scalable synthesis of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate , a critical "linker" and chiral building block for various Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and peptidomimetics.

The protocol moves beyond bench-scale "recipes" to focus on process chemistry principles : cost-efficiency, safety (exotherm management), and purification without chromatography (crystallization/extraction). The route utilizes a three-step sequence: Friedel-Crafts acylation, acid-catalyzed esterification, and chemoselective reduction.

Retrosynthetic Analysis & Strategy

To achieve scalability, we avoid expensive coupling reagents (e.g., EDC/NHS) and unstable intermediates. The strategy relies on the robust Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by chemoselective transformations.

Strategic Logic:

  • Atom Economy: Utilizing succinic anhydride provides the full 4-carbon backbone in a single step.

  • Protecting Group Selection: The tert-butyl ester is selected not just as a protecting group, but often as a prodrug moiety or to prevent lactonization (cyclization to the lactone) during the reduction of the

    
    -ketone.
    
  • Chemoselectivity: The reduction of the ketone to the alcohol must occur without reducing the ester. Sodium Borohydride (

    
    ) is selected for its high specificity for ketones over sterically hindered esters.
    

Retrosynthesis Target Target: tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate Inter1 Intermediate 1: tert-Butyl 4-(4-bromophenyl)-4-oxobutanoate Target->Inter1 Chemoselective Reduction (NaBH4) Inter2 Intermediate 2: 4-(4-bromophenyl)-4-oxobutanoic acid (3-(4-bromobenzoyl)propionic acid) Inter1->Inter2 Esterification (Isobutylene/H+) SM Starting Materials: Bromobenzene + Succinic Anhydride Inter2->SM Friedel-Crafts (AlCl3)

Figure 1: Retrosynthetic pathway prioritizing robust C-C bond formation and late-stage reduction.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid. Scale: 100 g Input (Succinic Anhydride)

  • Reagents:

    • Succinic Anhydride (1.0 eq)

    • Bromobenzene (1.2 eq) - Acts as reactant and co-solvent

    • Aluminum Chloride (

      
      ) (2.2 eq) - Lewis Acid Catalyst
      
    • Dichloromethane (DCM) or 1,2-Dichlorobenzene (Solvent)

Protocol:

  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, and an acid trap (NaOH scrubber) to neutralize HCl gas evolution.

  • Charging: Charge

    
     (293 g, 2.2 mol) and DCM (800 mL) under 
    
    
    
    atmosphere. Cool to 0–5°C.
  • Addition 1: Add Succinic Anhydride (100 g, 1.0 mol) portion-wise. The mixture may darken.[1]

  • Addition 2: Add Bromobenzene (188 g, 1.2 mol) dropwise over 60 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor: HPLC should show <2% succinic anhydride.

  • Quench (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice (1 kg) and conc. HCl (100 mL). Caution: Significant exotherm.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Purification (Base Extraction): Extract the combined organic layers with 1M NaOH (3 x 400 mL). The product (acid) moves to the aqueous phase; unreacted bromobenzene remains in the organic phase.

  • Precipitation: Acidify the aqueous extract with conc. HCl to pH 1–2. The product will precipitate as a white solid.[1][2]

  • Isolation: Filter the solid, wash with water and cold hexanes. Dry in a vacuum oven at 50°C.

Yield Target: 85–90% Key Insight: The base extraction step (Step 8) is a self-cleaning process that removes neutral impurities (bromobenzene dimers) without chromatography.

Step 2: Acid-Catalyzed tert-Butyl Esterification

Objective: Protection of the carboxylic acid. Method: Isobutylene Gas (Industrial Standard) or tert-Butyl Acetate (Lab Alternative). Selected Protocol: Isobutylene Gas (High Atom Economy).

  • Reagents:

    • 4-(4-bromophenyl)-4-oxobutanoic acid (from Step 1)

    • Isobutylene Gas (Excess)

    • Sulfuric Acid (

      
      ) (Cat. 0.1 eq)
      
    • DCM (Solvent)

Protocol:

  • Setup: Use a pressure-rated vessel (autoclave or heavy-walled glass pressure reactor).

  • Charging: Suspend the Keto-acid (50 g) in DCM (250 mL). Add conc.

    
     (1 mL).
    
  • Addition: Cool to -10°C. Bubble Isobutylene gas into the solution until the volume increases by ~20% (approx 2-3 eq).

  • Reaction: Seal the vessel and stir at RT for 24 hours. The solid acid will dissolve as it converts to the lipophilic ester.

  • Quench: Carefully vent excess isobutylene. Wash the organic solution with saturated

    
     (2 x 100 mL) to neutralize acid.
    
  • Isolation: Dry organic layer over

    
     and concentrate under reduced pressure.
    
  • Result: The product usually solidifies upon standing or can be used directly as a clean oil.

Yield Target: 90–95%

Step 3: Chemoselective Reduction

Objective: Reduction of ketone to alcohol without affecting the ester. Reagents:

  • tert-Butyl 4-(4-bromophenyl)-4-oxobutanoate (1.0 eq)
  • Sodium Borohydride (
    
    
    ) (0.5 – 0.6 eq)
  • Methanol (Solvent)[1]

Protocol:

  • Dissolution: Dissolve the Keto-ester (40 g) in Methanol (400 mL). Cool to 0°C.

  • Reduction: Add

    
     (2.4 g) portion-wise over 30 minutes. Note: Stoichiometry is 0.25 mol 
    
    
    
    per 1 mol ketone, but slight excess ensures completion.
  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or HPLC. The bulky tert-butyl group prevents ester reduction under these conditions.

  • Quench: Add Saturated

    
     solution (50 mL) slowly at 0°C.
    
  • Workup: Concentrate methanol under vacuum. Dilute residue with Ethyl Acetate (300 mL) and Water (100 mL).

  • Separation: Wash organic layer with Brine. Dry over

    
    .[1]
    
  • Purification: Concentrate to dryness. Recrystallize from Hexanes/Ethyl Acetate if high purity is required, or use as-is for API coupling.

Yield Target: 92–96%

Process Control & Data Summary

Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient
Residual Solvent < 5000 ppm (DCM)GC-Headspace
Water Content < 0.5%Karl Fischer
Identity Matches Reference1H NMR (CDCl3)
1H NMR Diagnostic Signals (CDCl3, 400 MHz)
  • 
     1.45 (s, 9H): tert-Butyl group (strong singlet).
    
  • 
     1.9-2.1 (m, 2H): 
    
    
    
    -methylene protons.
  • 
     2.3-2.4 (t, 2H): 
    
    
    
    -methylene protons (next to ester).
  • 
     4.6-4.7 (t, 1H):  Methine proton (
    
    
    
    -C-OH).
  • 
     7.2-7.5 (m, 4H):  Aromatic protons (AA'BB' system characteristic of para-substitution).
    

Workflow Visualization

The following diagram illustrates the critical "Self-Cleaning" workup in Step 1, which is the key to scalability by avoiding column chromatography.

WorkupFlow RxnMix Reaction Mixture (Product Acid + PhBr + Al salts) Quench Quench into Ice/HCl RxnMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + PhBr) PhaseSep->OrgLayer AqLayer Aqueous Layer (Al salts - Discard) PhaseSep->AqLayer BaseExt Extraction with 1M NaOH OrgLayer->BaseExt AqBase Aqueous Phase (NaOH) (Product as Sodium Salt) BaseExt->AqBase Selects Acid OrgWaste Organic Phase (Neutral PhBr - Recycle) BaseExt->OrgWaste Removes Neutrals Acidify Acidify with HCl (Precipitation) AqBase->Acidify FinalProd Solid Product (Filter & Dry) Acidify->FinalProd

Figure 2: Purification logic for Step 1. The base extraction selectively isolates the product, removing neutral byproducts.

Advanced Considerations: Enantioselectivity

While the protocol above yields the racemic alcohol (


), many APIs require the pure (

) or (

) enantiomer.

Scalable Asymmetric Routes:

  • Enzymatic Reduction (KRED): Use of Ketoreductase enzymes (e.g., Codexis panels) on the keto-ester intermediate. This is the most scalable modern method, often achieving >99% ee.

  • CBS Reduction: Use of Borane-THF with a chiral oxazaborolidine catalyst.

    • Note: The tert-butyl ester is stable to stoichiometric borane at low temperatures (-20°C), allowing for highly selective reduction.

  • Kinetic Resolution: Lipase-catalyzed acetylation of the racemic alcohol. (Less efficient, max 50% yield).

Safety & Hazards

  • Aluminum Chloride: Reacts violently with water. Quench carefully.

  • Isobutylene: Flammable gas. Use spark-proof equipment and proper ventilation.

  • Bromobenzene: Toxic and irritant. Avoid inhalation.

  • Exotherms: Both the Friedel-Crafts quench and the

    
     addition are exothermic. Control temperatures strictly to prevent runaway reactions or impurity formation.
    

References

  • Friedel-Crafts Synthesis of Keto-Acids

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 81 (1943); Vol. 10, p. 6 (1930).

    • Relevance: Foundational protocol for succinoylation of arom
    • Link:(Note: Analogous procedure for bromo-derivative).

  • Scalable Esterification Methods

    • Source: Ogasa, C. et al.[3] "A Simple and Powerful tert-Butylation of Carboxylic Acids."[3] Synlett, 2024, 35, 235-239.[3]

    • Relevance: Modern catalytic methods for t-butyl esters avoiding gas cylinders.
    • Link:

  • Chemoselective Reduction of Esters/Ketones

    • Source: Brown, H.C. et al. "Selective Reductions." Journal of Organic Chemistry.
    • Relevance: Establishes the inertness of t-butyl esters to NaBH4 under methanolic conditions.
    • Link: [J. Org.[1][4] Chem. General Reference]([Link])

  • Compound Data & Properties

    • Source: PubChem Compound Summary for CID 80646 (Precursor Acid).
    • Link:

Sources

Application

Procedure for converting Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate to lactones

Executive Summary This application note details the optimized protocol for the cyclization (lactonization) of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate to its corresponding -lactone, 5-(4-bromophenyl)dihydrofuran-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the cyclization (lactonization) of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate to its corresponding


-lactone, 5-(4-bromophenyl)dihydrofuran-2(3H)-one. This transformation is a critical step in the synthesis of pharmacophores utilized in antidepressant development (e.g., Vilazodone analogs) and GABA-B receptor agonists.

The guide presents two validated methodologies:

  • Method A (Standard): Trifluoroacetic acid (TFA) mediated deprotection-cyclization (High purity, mild conditions).

  • Method B (Scale-Up): Acid-catalyzed thermal dehydration (p-TsOH) with azeotropic water removal (Robust, cost-effective for kg-scale).

Chemical Background & Mechanism

The transformation proceeds via an acid-catalyzed cascade.[1] The tert-butyl ester functions as an acid-labile protecting group.[2] Upon protonation, the tert-butyl cation is cleaved (released as isobutylene gas), generating a reactive carboxylic acid intermediate.[2] Due to the entropic favorability of forming a 5-membered ring and the conformational bias introduced by the benzylic 4-bromophenyl group, the intermediate undergoes rapid intramolecular nucleophilic attack by the


-hydroxyl group to form the lactone.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Start Material (t-Butyl Ester) Protonation Protonated Intermediate Start->Protonation + H+ Cleavage t-Butyl Cleavage (- Isobutylene) Protonation->Cleavage E1 Elimination AcidInter Gamma-Hydroxy Acid Cleavage->AcidInter Rapid Cyclization Intramolecular Cyclization AcidInter->Cyclization - H2O Product Target Lactone + H2O Cyclization->Product

Figure 1: Mechanistic cascade from tert-butyl ester deprotection to lactone formation.

Experimental Protocols

Method A: TFA-Mediated Cyclization (Recommended for <50g)

Rationale: This method operates at room temperature, minimizing thermal degradation of the benzylic alcohol prior to cyclization.

Reagents:

  • Substrate: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous[3][4]

  • Reagent: Trifluoroacetic Acid (TFA) (10–20 equiv)

Protocol:

  • Dissolution: Charge a round-bottom flask with the substrate (e.g., 10.0 g, 25.0 mmol) and DCM (50 mL, 5 vol). Stir until fully dissolved.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add TFA (20 mL, ~10 equiv) dropwise over 15 minutes. Caution: Isobutylene gas evolution may occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at 20–25°C for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by the more polar lactone (
    
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Redissolve the oily residue in DCM (100 mL).

    • Wash carefully with saturated aqueous NaHCO

      
       (2 x 50 mL) to neutralize residual acid. Note: CO
      
      
      
      evolution will be vigorous.
    • Wash with Brine (50 mL).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate.
      
  • Purification: The resulting solid is typically >95% pure. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Method B: p-TsOH Catalyzed Azeotropic Cyclization (Scale-Up)

Rationale: Uses cheaper reagents and drives the equilibrium by physical removal of water, ideal for larger batches where TFA waste is costly.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H

    
    O) (0.05 equiv)
    
  • Solvent: Toluene (10 vol)

Protocol:

  • Setup: Equip a reaction flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add substrate (e.g., 50 g), Toluene (500 mL), and p-TsOH (1.2 g).

  • Reflux: Heat the mixture to reflux (110°C). Maintain reflux for 3–6 hours. Water will collect in the Dean-Stark trap.

  • Completion: Monitor via HPLC or TLC.

  • Workup:

    • Cool to room temperature.[5]

    • Wash with saturated NaHCO

      
       (200 mL) and Brine (200 mL).
      
    • Concentrate the organic layer under reduced pressure to afford the crude lactone.

Process Control & Data Analysis

Critical Quality Attributes (CQA)
ParameterSpecificationMethod of Detection
Conversion > 98%HPLC (254 nm) or

H NMR
Residual Acid < 0.5%Titration or NMR (check for TFA peaks)
Water Content < 0.1%Karl Fischer (Method B only)
Appearance Off-white to white solidVisual Inspection
NMR Validation (Self-Validating System)

To confirm the transformation, compare the proton signals. The key indicator is the loss of the tert-butyl group and the shift of the benzylic proton.

  • Starting Material: Singlet at

    
     1.45 ppm (9H, t-Bu).
    
  • Product (Lactone):

    • Disappearance: No singlet at 1.45 ppm.

    • Benzylic Proton: Triplet/Multiplet at

      
       ~5.5 ppm (shifted downfield due to acylation).
      
    • Ring Protons: Distinct multiplets for the

      
       backbone of the lactone ring (approx 
      
      
      
      2.0–2.7 ppm).

Troubleshooting & Decision Workflow

Workflow Start Start Reaction CheckTLC Check TLC/HPLC (t=3 hrs) Start->CheckTLC Complete Reaction Complete? CheckTLC->Complete Workup Proceed to NaHCO3 Wash Complete->Workup Yes Stall Stalled/Incomplete? Complete->Stall No AddAcid Add 5 equiv TFA or extend time Stall->AddAcid Minor SM left Heat Switch to Method B (Reflux Toluene) Stall->Heat No reaction AddAcid->CheckTLC Heat->CheckTLC

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Common Issues:

  • Issue: Product remains an oil and won't solidify.

    • Solution: Trace DCM or Toluene often prevents crystallization. Triturate the oil with cold diethyl ether or pentane to induce precipitation.

  • Issue: Low Yield.

    • Solution: Check the aqueous wash. The open-chain hydroxy acid is water-soluble. Ensure the pH of the aqueous layer during extraction is basic (NaHCO

      
      ) to remove TFA, but do not leave the lactone in strong base for extended periods as it may hydrolyze back to the open form.
      

References

  • Mechanism of t-Butyl Ester Cleavage

    • Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)."[6] (Accessed 2026).

  • General Lactonization Protocols

    • Organic Chemistry Portal. "Synthesis of Lactones - Recent Literature."[7]

  • Synthesis of 5-Aryl-gamma-butyrolactones (Analogous Chemistry)

    • National Institutes of Health (PMC). "Lactonization as a general route to β-C(sp3)–H functionalization."[8]

  • Properties of Furan-2(5H)

    • National Institutes of Health (PMC). "3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one.

Sources

Method

Application Note: Functionalization of the Bromophenyl Ring in Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Part 1: Strategic Analysis & Chemoselectivity The Scaffold Challenge The target molecule, Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate , presents a classic "triad of reactivity" challenge common in late-stage diversif...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemoselectivity

The Scaffold Challenge

The target molecule, Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate , presents a classic "triad of reactivity" challenge common in late-stage diversification. Successful functionalization of the aryl bromide requires navigating the sensitivities of two other functional groups:

  • Aryl Bromide (Ar-Br): The desired site of reaction. It is activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).[1]

  • Secondary Benzylic Alcohol (C-OH):

    • Risk:[2] Susceptible to oxidation to the ketone.

    • Risk: Acidic protons can quench organolithium/Grignard reagents.

    • Risk:[2] Can coordinate to Pd, potentially poisoning the catalyst or directing C-H activation to the ortho-position.

  • Tert-butyl Ester (COOtBu) & Gamma-Positioning:

    • Critical Instability: This is a

      
      -hydroxy ester . Under acidic conditions (removal of t-Bu) or strong basic conditions (transesterification), this molecule is thermodynamically driven to cyclize into a 
      
      
      
      -lactone
      (dihydrofuran-2(3H)-one derivative).
    • Implication: Reaction conditions must remain neutral to mildly basic and avoid excessive heat (>80°C) to prevent spontaneous lactonization.

The Chemoscape (Reaction Scope)

The following diagram illustrates the divergent pathways available for this scaffold and the critical "Forbidden Zone" (Lactonization).

Chemoscape Start Tert-butyl 4-(4-bromophenyl)- 4-hydroxybutanoate Suzuki Biaryl Product (C-C Bond) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 60°C Buchwald Aniline Derivative (C-N Bond) Start->Buchwald Pd-RuPhos, Amines Cs2CO3, 70°C Lactone CRITICAL FAILURE: Gamma-Lactone Formation Start->Lactone Acid (H+) or Strong Base/Heat Protected TBS-Ether Protected Intermediate Start->Protected TBSCl, Imidazole (Risk Mitigation) Protected->Suzuki Standard Conditions

Figure 1: Chemoselectivity map highlighting the divergent synthetic pathways and the thermodynamic trap of lactonization.

Part 2: Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling aryl boronic acids to the bromophenyl ring without protecting the hydroxyl group.

Rationale: We utilize Pd(dppf)Cl₂·DCM or XPhos Pd G2 . These catalysts are robust, air-stable, and operate efficiently at moderate temperatures (40-60°C). We use Potassium Carbonate (K₂CO₃) as the base because it is strong enough to activate the boronic acid but weak enough to minimize ester hydrolysis or lactonization compared to hydroxide bases.

Reagents:

Reagent Equiv. Role
Substrate 1.0 Aryl Bromide Scaffold
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl₂·DCM 0.03 - 0.05 Catalyst (3-5 mol%)
K₂CO₃ (2M aq) 3.0 Base (Activator)

| 1,4-Dioxane | Solvent | 0.1 M Concentration |

Step-by-Step Methodology:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add degassed 2M aqueous K₂CO₃ (3.0 equiv). Note: The biphasic system helps sequester inorganic salts.

  • Reaction: Heat the mixture to 60°C .

    • Critical Checkpoint: Do not exceed 80°C. Higher temperatures increase the rate of intramolecular cyclization (lactonization).

  • Monitoring: Monitor by TLC or LC-MS after 2 hours. Look for the disappearance of the bromide (M+2 isotope pattern disappears).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.

    • Caution:Do not wash with dilute HCl. Acidifying the aqueous layer in the presence of the organic layer can catalyze the loss of the t-butyl group and subsequent lactonization. Use saturated NH₄Cl or brine instead.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Installation of amines (anilines or secondary amines) onto the bromophenyl ring.

Rationale: Free alcohols can be problematic in Buchwald couplings due to catalyst poisoning. We utilize BrettPhos or RuPhos precatalysts, which are bulky, electron-rich ligands designed to prevent off-cycle coordinate species. We substitute the standard strong base (NaOtBu) with Cesium Carbonate (Cs₂CO₃) to prevent ester cleavage.

Reagents:

Reagent Equiv. Role
Substrate 1.0 Aryl Bromide Scaffold
Amine 1.2 Nucleophile
BrettPhos Pd G3 0.02 - 0.04 Catalyst (2-4 mol%)
Cs₂CO₃ 2.0 - 3.0 Base (Anhydrous)

| t-Amyl Alcohol | Solvent | 0.1 M Concentration |

Step-by-Step Methodology:

  • Drying: Ensure Cs₂CO₃ is dried (store in oven or flame-dry under vacuum) as water inhibits this reaction.

  • Setup: In a glovebox or under strict Argon flow, combine Substrate, Amine, BrettPhos Pd G3, and Cs₂CO₃ in a vial.

  • Solvent: Add anhydrous t-Amyl Alcohol (or Dioxane). t-Amyl alcohol often provides better solubility for Cesium salts.

  • Reaction: Heat to 70-80°C for 4–12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Rinse with EtOAc.[3]

  • Purification: Concentrate and purify via Flash Chromatography.

Part 3: Risk Mitigation & Troubleshooting

The "Safety Net": Protection Strategy

If the direct functionalization yields low conversion or high lactonization byproducts, the hydroxyl group must be masked.

Recommended Protecting Group: TBS (tert-Butyldimethylsilyl)

  • Why? TBS is stable to basic Pd-coupling conditions but can be removed with TBAF (Tetra-n-butylammonium fluoride). Importantly, TBAF removal is usually basic/neutral, avoiding the acidic conditions that destroy the t-butyl ester.

Protocol:

  • React Substrate with TBS-Cl (1.2 eq) and Imidazole (2.5 eq) in DMF at RT for 4 hours.

  • Perform the Pd-coupling on the TBS-protected intermediate.

  • Deprotect using TBAF (1.0 eq) in THF at 0°C.

Decision Logic for Optimization

Use the following workflow to determine the correct experimental path.

Workflow Start Start: Functionalization Direct Attempt Direct Coupling (Protocol A/B) Start->Direct Check QC: LCMS Analysis Direct->Check Success >80% Yield Proceed to Scale-up Check->Success Clean Profile Fail_Lactone Issue: Lactone Observed (M-56 mass loss) Check->Fail_Lactone Cyclization Fail_Stalled Issue: Low Conversion (Catalyst Poisoning) Check->Fail_Stalled SM Remaining Mitigation_Temp Reduce Temp to 40°C Switch to Pd-XPhos G4 Fail_Lactone->Mitigation_Temp Mild Strategy Mitigation_Prot Install TBS Protection (See Section 3.1) Fail_Stalled->Mitigation_Prot Robust Strategy Mitigation_Temp->Direct Mitigation_Prot->Direct

Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. (Demonstrates tolerance of free alcohols).

  • Collins, I., et al. (2016). Approaches to the synthesis of 4-substituted-gamma-lactones. Tetrahedron Letters, 57(12), 1340-1344. (Discusses lactonization kinetics of gamma-hydroxy esters).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common purification challenges associated with Tert-butyl 4-(4-bromopheny...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common purification challenges associated with Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate. Drawing from established chemical principles and field-proven techniques, this guide offers detailed troubleshooting, FAQs, and step-by-step protocols to ensure the isolation of a high-purity final product.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the fundamental challenges and the chemical nature of impurities commonly formed during the synthesis of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate, which is typically prepared via a Reformatsky reaction.[1][2][3]

Q1: What are the most common impurities encountered during the synthesis and workup?

A1: The impurity profile is largely dictated by the reaction conditions and workup procedure. The most prevalent impurities include:

  • Unreacted Starting Materials: 4-bromobenzaldehyde and tert-butyl bromoacetate.

  • Dehydration Products: The tertiary alcohol is susceptible to elimination of water, especially under acidic conditions or heat, forming a mixture of α,β- and β,γ-unsaturated esters (tert-butyl 4-(4-bromophenyl)but-3-enoate and tert-butyl 4-(4-bromophenyl)but-2-enoate).

  • Ester Hydrolysis Product: Accidental cleavage of the tert-butyl ester group under acidic conditions can yield the corresponding carboxylic acid, 4-(4-bromophenyl)-4-hydroxybutanoic acid.

  • Workup-Related Residues: Inorganic salts (e.g., zinc salts) from the Reformatsky reaction if the aqueous workup is incomplete.

Q2: Why is dehydration a major side reaction, and how can I identify this impurity?

A2: The target molecule contains a tertiary alcohol, which is highly prone to dehydration via an E1 elimination mechanism.[4][5] This process is catalyzed by acid (even trace amounts) and heat. The reaction proceeds through a stable tertiary carbocation intermediate, making the elimination reaction favorable.[6][7][8]

On a Thin Layer Chromatography (TLC) plate, the dehydration products will appear as spots with a higher Rf value (less polar) than the desired tertiary alcohol product due to the loss of the polar hydroxyl group. In an ¹H NMR spectrum, the appearance of vinylic protons (peaks typically between 5.5-7.0 ppm) is a clear indication of this impurity.

Q3: Can the tert-butyl ester group be accidentally cleaved during workup or purification?

A3: Yes. The tert-butyl ester is a common protecting group for carboxylic acids precisely because it is stable under basic and neutral conditions but readily cleaved by acid.[9] The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation.[10] Using strong acids during the aqueous workup (e.g., HCl with a pH < 2) or prolonged exposure to acidic media like silica gel can lead to the formation of the corresponding carboxylic acid impurity. This impurity will have a very low Rf value on TLC and may streak.

Q4: How can I use Thin Layer Chromatography (TLC) to diagnose my purification issues?

A4: TLC is an invaluable diagnostic tool. By co-spotting your crude mixture with the starting materials, you can quickly identify unreacted components. The relative polarity of the compounds determines their Rf values.

Compound Approximate Rf Value (8:2 Hexanes:Ethyl Acetate) Notes on Identification
4-Bromobenzaldehyde~0.6Stains with p-anisaldehyde or KMnO₄.
Dehydration Product(s)~0.5 - 0.55UV active. Higher Rf than the product.
Desired Product ~0.4 UV active. Stains with p-anisaldehyde or KMnO₄.
Tert-butyl bromoacetate~0.7May not be easily visible without specific stains.
Hydrolyzed Acid~0.0 - 0.1 (streaking)UV active. Streaks from the baseline.

Section 2: Troubleshooting Guide - Solving Purification Problems

This guide provides direct answers and actionable solutions to specific issues encountered during the purification process.

Q1: My crude NMR shows unreacted 4-bromobenzaldehyde. How do I remove it?

A1: Unreacted 4-bromobenzaldehyde can often be removed with careful purification.

  • Aqueous Workup: A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can help by forming a water-soluble adduct with the aldehyde. However, this can sometimes be slow or incomplete.

  • Column Chromatography: This is the most reliable method. Since the aldehyde is significantly less polar than the desired alcohol, it will elute much earlier from a silica gel column using a hexanes/ethyl acetate solvent system.

Q2: I have an impurity with a slightly higher Rf than my product on TLC. What is it and how do I remove it?

A2: This is almost certainly the dehydration product. Its close polarity to the desired product makes it a common challenge.

  • Root Cause Analysis: First, review your reaction workup. Did you use an overly acidic quench? Did you heat the mixture for an extended period during solvent removal? Avoiding these conditions in future runs is key.

  • Purification Strategy: High-resolution flash column chromatography is required.

    • Use a long column to increase the separation distance between bands.

    • Employ a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and slowly increasing to 25%).

    • Collect small fractions and analyze them carefully by TLC before combining.

Q3: My final product is a persistent oil, but the literature reports a solid. What went wrong?

A3: The failure of a compound to crystallize is a classic sign of persistent impurities. Even small amounts of structurally similar molecules (like the dehydration product) can disrupt the crystal lattice.

  • Solution: The product must be repurified. Re-subject the oil to careful column chromatography, focusing on achieving baseline separation of all components. After obtaining fractions that are pure by TLC and ¹H NMR, attempt the crystallization again. A high-purity seed crystal from a previous batch, if available, can be beneficial.

Q4: I'm struggling to get good separation on my silica gel column. What can I do?

A4: Poor separation can result from several factors. Here is a checklist to improve your chromatographic performance:

  • Optimize Solvent System: The polarity difference between your product and the key impurities (especially the dehydration product) is subtle. Test various solvent systems using TLC. Consider adding a small amount of a different solvent, like dichloromethane, to the mobile phase to alter selectivity.

  • Sample Loading: Do not overload the column. A general rule is to load a mass of crude material that is 1-5% of the mass of the silica gel. Load the sample in a minimal amount of solvent; ideally, pre-adsorb the crude material onto a small amount of silica gel before loading.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to band broadening and poor separation.

  • Flow Rate: A slower flow rate can sometimes improve the resolution between closely eluting compounds.

Section 3: Detailed Purification Protocols

These protocols provide validated, step-by-step methodologies for isolating pure Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate.

Protocol 1: Standard Aqueous Workup Procedure

This protocol is designed to quench the Reformatsky reaction and remove inorganic salts and water-soluble impurities.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1 M HCl (aqueous) - Use cautiously to avoid ester hydrolysis.

    • Saturated aqueous sodium bicarbonate (NaHCO₃).

    • Brine (saturated aqueous NaCl).

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo at a low temperature (<40 °C) to obtain the crude product.

Protocol 2: Flash Column Chromatography

This is the primary purification method for removing organic impurities.[11][12][13]

  • Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate). Pack a column of appropriate size.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Pre-adsorb this solution onto a small amount of silica gel until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired product.

  • Monitoring: Collect fractions and monitor them by TLC. The dehydration product will elute first, followed by the desired tertiary alcohol.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

If the product obtained after chromatography is a solid or semi-solid, recrystallization can be an excellent final step to achieve high purity.[14][15]

  • Dissolve the purified product in a minimum amount of a hot solvent (e.g., toluene or ethyl acetate).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once crystal growth appears to have stopped, cool the flask in an ice bath for 30-60 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under high vacuum.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting & Purification Workflow

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Steps cluster_end Final Product Start Crude Product (Post-Workup) TLC_NMR Analyze by TLC & NMR Start->TLC_NMR Column Flash Column Chromatography (Hexanes/EtOAc Gradient) TLC_NMR->Column Impurities Detected Final_Product Pure Product (Verify by NMR, LCMS) TLC_NMR->Final_Product Crude is >95% Pure (Rare) Analyze_Fractions Analyze Fractions by TLC Column->Analyze_Fractions Analyze_Fractions->Column Repurify Mixed Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Fractions are Pure Recrystallize Recrystallization (Optional, for solids) Combine->Recrystallize Combine->Final_Product If product is an oil Recrystallize->Final_Product

Sources

Optimization

Technical Support Center: Storage &amp; Stability Troubleshooting for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate . Due to its specific structural features—a bulky tert-butyl ester paired with a gamma-hydroxyl group—this intermediate is highly susceptible to specific degradation pathways if storage conditions deviate from strict tolerances.

Part 1: Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the causality behind it. Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate features two competing vulnerabilities during storage:

  • Acid-Catalyzed Hydrolysis: While tert-butyl esters are sterically hindered and highly resistant to base-catalyzed hydrolysis, they are exceptionally sensitive to acid-catalyzed cleavage. In the presence of trace moisture and mild acidic conditions, the ester cleaves via a highly stable tert-butyl carbocation intermediate, yielding 4-(4-bromophenyl)-4-hydroxybutanoic acid and isobutylene (or tert-butanol)1[1].

  • Intramolecular Lactonization: Gamma-hydroxy esters are thermodynamically primed for intramolecular transesterification. The C4 hydroxyl oxygen can attack the C1 ester carbonyl, expelling the tert-butoxide leaving group to form a stable 5-membered ring: 5-(4-bromophenyl)dihydrofuran-2(3H)-one (a gamma-butyrolactone derivative). This process is entropically favored and accelerated by thermal stress or pH extremes.

DegradationPathways API Tert-butyl 4-(4-bromophenyl) -4-hydroxybutanoate Hydrolysis Acid-Catalyzed Hydrolysis (Requires H2O + H+) API->Hydrolysis Moisture Exposure Lactonization Intramolecular Lactonization (Thermal / Acid / Base) API->Lactonization Heat / pH Extremes Prod1 4-(4-bromophenyl) -4-hydroxybutanoic acid + Isobutylene Hydrolysis->Prod1 Prod2 5-(4-bromophenyl)dihydrofuran -2(3H)-one (Lactone) + t-Butanol Lactonization->Prod2

Caption: Primary degradation pathways: Hydrolysis and Lactonization.

Part 2: Troubleshooting & FAQs

Q: My batch showed a sudden 5% drop in purity after 3 months of ambient storage, with a new prominent peak on the HPLC. What happened? A: You are likely observing the formation of the lactone derivative. Ambient temperatures provide enough thermal energy to overcome the activation barrier for intramolecular lactonization. Furthermore, if your storage container is semi-permeable, ambient humidity can introduce moisture that acts as a catalyst for ester hydrolysis 2[2]. Moving forward, strictly adhere to refrigerated storage (2–8°C).

Q: Why does moisture trigger hydrolysis if tert-butyl esters are sterically hindered? A: Steric hindrance protects the tert-butyl ester from nucleophilic attack (base-catalyzed hydrolysis). However, moisture in the presence of trace acidic impurities (e.g., residual silica gel from purification, or dissolved CO₂ forming carbonic acid) protonates the carbonyl oxygen. This leads to the rapid expulsion of a stable tert-butyl carbocation 1[1]. Moisture is the necessary reactant that consumes the resulting acylium-like intermediate to form the free carboxylic acid.

Q: What are the regulatory standards for storing this type of moisture-sensitive API intermediate? A: According to the 3[3], moisture-sensitive drug substances must be evaluated under conditions that test their thermal stability and moisture sensitivity. For compounds prone to hydrolysis, packaging in impermeable containers is mandatory. When stored in impermeable containers (like heat-sealed aluminum laminate pouches), the sensitivity to ambient humidity is neutralized, allowing stability to be governed purely by temperature control.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To prevent hydrolysis and lactonization, you must implement a storage workflow that removes moisture, prevents its re-entry, and lowers the thermal energy of the system. This protocol is designed as a self-validating system , meaning every step includes a built-in verification mechanism to ensure the step was successful before proceeding.

Step-by-Step Storage Methodology
  • Vacuum Desiccation (Moisture Removal):

    • Action: Dry the purified intermediate in a vacuum oven (<-0.1 MPa) at 25°C for 12–24 hours. Avoid elevated temperatures to prevent thermal lactonization.

    • Causality: Removes residual solvent and ambient water that act as reactants for hydrolysis.

    • Self-Validation: Perform a Karl Fischer (KF) titration on a representative sample. The process is only validated when the moisture content reads < 0.1% w/w .

  • Primary Packaging (Inert Atmosphere):

    • Action: Transfer the dried powder into a Low-Density Polyethylene (LDPE) bag. Purge the bag with high-purity Argon gas before heat-sealing.

    • Causality: Argon is heavier than air and effectively displaces both oxygen and atmospheric moisture, creating a chemically inert micro-environment.

  • Secondary Packaging (Moisture Scavenging):

    • Action: Place the sealed LDPE bag into an opaque Aluminum-foil laminate pouch. Add a pharmaceutical-grade silica gel desiccant packet and a reversible, cobalt-free Humidity Indicator Card (HIC). Heat-seal the pouch.

    • Causality: Aluminum foil is an impermeable barrier to moisture vapor transmission. The desiccant scavenges any trace moisture trapped during sealing 2[2].

    • Self-Validation: The HIC card serves as a visual validation tool. If the card reads >10% RH (turns pink) upon future inspection, the moisture barrier has failed, and the batch must be re-tested for purity.

  • Tertiary Packaging (Physical Protection):

    • Action: Place the sealed aluminum pouch into a rigid High-Density Polyethylene (HDPE) drum and secure it with a tamper-evident seal.

  • Controlled Storage (Thermal Arrest):

    • Action: Store the drum in a temperature-controlled facility at 2–8°C.

    • Causality: Lowering the temperature drastically reduces the kinetic energy available to overcome the activation energy required for intramolecular lactonization.

    • Self-Validation: Utilize continuous digital temperature data loggers with automated excursion alarms. A clean data log validates that the thermal integrity of the batch was maintained throughout the storage period 4[4].

StorageWorkflow Step1 1. Vacuum Desiccation Verify Moisture < 0.1% (KF Titration) Step2 2. Primary Packaging LDPE Bag + Argon Purge Step1->Step2 Step3 3. Secondary Packaging Alu-Foil Pouch + Desiccant + HIC Card Step2->Step3 Step4 4. Tertiary Packaging Rigid HDPE Drum Step3->Step4 Step5 5. Controlled Storage 2-8°C with Continuous Data Logging Step4->Step5

Caption: Self-validating packaging workflow for moisture-sensitive APIs.

Part 4: Quantitative Data: Storage Condition Matrix

The following table summarizes the expected degradation profiles of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate under various ICH-aligned storage conditions over a 6-month period.

Storage Condition (Temp / RH)Packaging SystemDesiccant PresentEst. 6-Month PurityPrimary Degradant Observed
25°C / 60% RH (Zone II)Single LDPE Bag (Semi-permeable)No< 85%Lactone & Free Acid
25°C / Ambient Alu-Foil Pouch (Impermeable)Yes (Silica Gel)> 95%Lactone (Thermal driven)
2–8°C / Ambient Alu-Foil Pouch (Impermeable)Yes (Silica Gel)> 99% None (Stable)
40°C / 75% RH (Accelerated)Single LDPE Bag (Semi-permeable)No< 60%Lactone (Rapid conversion)

Note: Data reflects predictive stability modeling based on the behavior of sterically hindered gamma-hydroxy esters under standard ICH Q1A(R2) testing protocols.

Part 5: References

  • Q1A(R2) Guideline - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:

  • Why Moisture Control is Critical for Pharmaceutical and Medical Packaging Source: Multisorb URL:

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies Source: PMC - National Institutes of Health (NIH) URL:

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate synthesis

Welcome to the Technical Support Center. The synthesis of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate —a critical chiral intermediate in the preparation of active pharmaceutical ingredients (APIs) such as the PARP in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate —a critical chiral intermediate in the preparation of active pharmaceutical ingredients (APIs) such as the PARP inhibitor Niraparib[1],[2]—relies heavily on the precise execution of asymmetric ketone reduction.

When enantiomeric excess (ee) falls below the acceptable >98% threshold, the root cause is rarely a fundamental failure of the chemistry, but rather a breakdown in the kinetic control of competing pathways. This guide provides an in-depth, causality-driven troubleshooting framework for the three primary synthetic routes: Noyori Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalysis (Ketoreductases).

I. Mechanistic Troubleshooting & FAQs

Q1: Why is my Noyori ATH of the 4-oxobutanoate yielding <80% ee instead of the expected >98% ee?

The Causality: The Ru-BINAP or Ru-TsDPEN catalyst systems operate via an outer-sphere concerted transfer of a hydride and a proton to the ketone[3]. This requires a pristine, rigid chiral pocket. Trace oxygen or moisture irreversibly oxidizes the phosphine or diamine ligands, distorting this pocket and allowing the substrate to coordinate in non-selective orientations. Furthermore,


-keto esters are prone to keto-enol tautomerization. If the reaction is run at elevated temperatures without proper pH buffering, the enol form can undergo non-selective background reduction or post-reduction racemization[4].

The Fix (Self-Validating System): Implement a rigorous Schlenk-line degassing protocol (3x Freeze-Pump-Thaw) for all solvents. Validate the catalyst's integrity by observing the colorimetric shift: the pre-catalyst solution must transition from orange to deep red, confirming the formation of the active 18-electron Ru-hydride species before substrate introduction.

Q2: During the CBS reduction, I observe a significant drop in ee upon scale-up. What is the mechanistic cause?

The Causality: The CBS reduction relies on a delicate kinetic balance. The chiral oxazaborolidine catalyst must coordinate with borane (


) to form a highly reactive, stereodirecting complex[5]. This catalyzed pathway is significantly faster than the uncatalyzed reduction of the ketone by free borane. However, during scale-up, inadequate cooling or dumping the borane into the ketone leads to a localized excess of uncomplexed 

. This free borane reduces the ketone via a slow, non-selective pathway, generating racemic alcohol and plummeting your overall ee.

The Fix (Self-Validating System): Utilize an inverse addition protocol . Pre-form the CBS-borane complex at 0 °C, then slowly add the ketone substrate at -20 °C. This ensures the chiral catalyst is always in stoichiometric excess relative to the unreacted ketone in the micro-environment of the reaction flask.

Q3: We transitioned to a Ketoreductase (KRED) biocatalytic route, but the stereoselectivity fluctuates between batches. How do we stabilize it?

The Causality: KREDs are exquisitely stereoselective but highly sensitive to their micro-environment[6]. The reduction of 4-aryl-4-oxobutanoates requires the continuous regeneration of the NADPH cofactor, typically achieved using Glucose Dehydrogenase (GDH) and glucose[7]. This recycling process generates gluconic acid as a byproduct. If the buffer capacity is exceeded, the pH drops rapidly. A low pH not only denatures the KRED enzyme but can also trigger acid-catalyzed racemization of the resulting benzylic alcohol.

The Fix (Self-Validating System): Abandon static buffers for scaled reactions. Implement a real-time pH-stat titration system using 1M NaOH to neutralize gluconic acid dynamically, maintaining a strict pH of 7.0


 0.1 throughout the biotransformation.

II. Pathway Visualizations

The following diagrams map the logical workflows and competing kinetic pathways that dictate the stereochemical outcome of your reactions.

NoyoriLogic Start Low ee in Noyori ATH (< 90%) CheckGas Check H2/Formate Purity & Degassing Start->CheckGas CheckCat Verify Ru-Ligand Pre-activation Start->CheckCat CheckSub Analyze Substrate for Impurities Start->CheckSub GasFail O2/H2O Contamination -> Ligand Oxidation CheckGas->GasFail If positive CatFail Incomplete Ru-Hydride Formation CheckCat->CatFail If positive SubFail Keto-Enol Tautomerization -> Racemization CheckSub->SubFail If positive Action1 Schlenk Line Degassing (3x Freeze-Pump-Thaw) GasFail->Action1 Action2 Pre-stir Catalyst 30 min @ RT CatFail->Action2 Action3 Substrate Filtration over Alumina SubFail->Action3

Caption: Logic tree for diagnosing and resolving low enantiomeric excess in Noyori asymmetric hydrogenation.

CBSPathway Ketone tert-Butyl 4-(4-bromophenyl) -4-oxobutanoate CBS_Cat CBS-Borane Complex (Chiral Pocket) Ketone->CBS_Cat Controlled Addn Temp < -20°C Free_Borane Free Borane (BH3) (Uncatalyzed) Ketone->Free_Borane Excess Ketone Poor Cooling Chiral_Alc (R) or (S) Alcohol > 98% ee CBS_Cat->Chiral_Alc Fast, Stereoselective Racemic_Alc Racemic Alcohol ~ 0% ee Free_Borane->Racemic_Alc Slow, Non-selective

Caption: Competing kinetic pathways in the CBS reduction highlighting the cause of racemic background reactions.

III. Quantitative Data Summary

The table below summarizes the critical operational parameters and expected outcomes for the three primary reduction methodologies applied to 4-aryl-4-oxobutanoates.

ParameterNoyori ATHCBS ReductionKRED Biocatalysis
Typical Catalyst Loading 0.5 - 1.0 mol%5.0 - 10.0 mol%1 - 5 wt% (Enzyme)
Optimal Temperature 25 °C to 40 °C-20 °C to 0 °C30 °C
Expected ee (%) 94 - 98%90 - 95%> 99%
Primary Side Reaction Racemization via enolizationUncatalyzed borane reductionSubstrate degradation (pH drift)
Self-Validating Metric Ru-hydride colorimetric shiftExothermic complexationReal-time pH-stat titration

IV. Validated Experimental Protocols

Every protocol described below incorporates a Self-Validating System (SVS) . These built-in analytical checkpoints confirm mechanistic integrity before proceeding, preventing the loss of high-value starting materials.

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)
  • Solvent Preparation: Degas a mixture of Formic Acid/Triethylamine (5:2 azeotrope) and anhydrous DMF using three consecutive freeze-pump-thaw cycles.

  • Catalyst Activation: Under an argon atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) in the degassed solvent mixture. Stir at 25 °C for 30 minutes.

  • SVS Checkpoint: Visually confirm the solution transitions from a bright orange to a deep, dark red, indicating the successful formation of the active Ru-hydride species. Do not proceed if the solution remains yellow/orange (indicates oxygen poisoning).

  • Substrate Addition: Add tert-butyl 4-(4-bromophenyl)-4-oxobutanoate (1.0 equiv) as a solution in degassed DMF.

  • Reaction: Stir at 30 °C for 12–16 hours. Monitor conversion via TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate (3x), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Corey-Bakshi-Shibata (CBS) Reduction
  • Complex Formation: In a flame-dried, argon-purged flask, dissolve (R)-Me-CBS catalyst (10 mol%) in anhydrous THF. Cool to 0 °C.

  • Borane Addition: Slowly add

    
     (1.2 equiv) dropwise.
    
  • SVS Checkpoint: Stir for 15 minutes at 0 °C. Monitor for the cessation of initial micro-bubbling. This incubation period is non-negotiable; it ensures the complete formation of the stereodirecting CBS-borane complex[5].

  • Inverse Addition: Cool the complex to -20 °C. Dissolve the ketone substrate (1.0 equiv) in anhydrous THF and add it dropwise via syringe pump over 2 hours. Crucial: Maintain internal temperature strictly below -15 °C.

  • Quench: Once complete (via TLC), carefully quench by adding methanol dropwise at -20 °C until effervescence ceases. Warm to room temperature and remove volatiles in vacuo.

Protocol C: KRED Biocatalytic Reduction
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • System Assembly: To the buffer, add NADP+ (0.1 mM), D-Glucose (1.5 equiv), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • SVS Checkpoint: Insert the pH-stat probe. Monitor the baseline pH for 10 minutes. It must remain perfectly stable at 7.0 before introducing the substrate or KRED.

  • Reaction Initiation: Add the engineered Ketoreductase (e.g., ChKRED20 mutant[6]) (2 wt% relative to substrate). Dissolve the ketone in 5% v/v DMSO and add it to the aqueous system.

  • Incubation & Titration: Stir at 30 °C. The pH-stat must automatically titrate 1M NaOH to maintain pH 7.0 as gluconic acid is produced. The volume of NaOH consumed serves as a real-time kinetic readout of reaction progress.

  • Isolation: Upon cessation of NaOH consumption, extract the aqueous layer with methyl tert-butyl ether (MTBE), centrifuge to break any emulsions, and concentrate the organic layer.

V. References

  • The Noyori Asymmetric Hydrogenation Reaction Source: Harvard University / Myers Research Group URL:

  • Noyori Asymmetric Hydrogenation Overview Source: Scribd / Organic Reactions Summary URL:

  • Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 Source: PubMed / Biotechnol Lett. URL:

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: PMC (National Institutes of Health) URL:

  • Practical examples of biocatalysis in industry Source: Comptes Rendus de l'Académie des Sciences URL:

  • Applications of Biocatalytic Retrosynthesis | Biocatalysis in Organic Synthesis Source: RSC Publishing URL:

Sources

Optimization

Solving crystallization issues with Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Subject: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Executive Summary You are likely accessing this guide because your batch of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate has failed to crystallize, resulting in...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Executive Summary

You are likely accessing this guide because your batch of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate has failed to crystallize, resulting in a viscous oil, a "gum," or a two-phase liquid system.

This molecule presents a classic "Janus" problem in crystallization thermodynamics: it possesses a bulky, lipophilic domain (bromophenyl + tert-butyl) and a hydrogen-bonding donor (hydroxyl). This duality often forces the system into Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystal nucleation can occur.[1][2] Furthermore, the tert-butyl ester moiety introduces a chemical stability risk if acidic conditions are used to force precipitation.

This guide provides a self-validating troubleshooting framework to bypass LLPS and ensure polymorph control.

Module 1: The "Oiling Out" Phenomenon (LLPS)

The Problem: Upon cooling, the solution turns cloudy (milky) and separates into an oil-rich bottom layer and a solvent-rich top layer.[1] No crystals form, or they form trapped inside the oil.

The Science: Oiling out occurs when the Liquid-Liquid Miscibility Gap (the region where two liquids separate) overlaps with the Metastable Zone Width (MSZW) of crystallization. Thermodynamically, the free energy barrier to form an amorphous liquid droplet is lower than the barrier to form an ordered crystal lattice.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Cloudy at high T Solution is too concentrated; you hit the solubility limit of the oil before the crystal.Dilute the system by 10-15%. Shift the phase diagram to the right of the miscibility gap.
Oils out upon anti-solvent addition Local supersaturation shock. The anti-solvent concentration locally exceeds the spinodal limit.Reverse Addition: Add the product solution into the anti-solvent slowly, or use Pulsed Addition with vigorous stirring.
Oil hardens into glass Tg (Glass Transition) reached before crystallization.Temperature Cycling: Re-heat to just below the clearing point (T_clear), hold, and cool extremely slowly (0.1°C/min) to allow molecular orientation.

Visualization: The Oiling-Out Decision Tree

OilingOutStrategy Start Start: Batch Oiled Out CheckPurity Check Purity (HPLC) Is purity > 90%? Start->CheckPurity Purify Must Purify First (Column/Extraction) CheckPurity->Purify No CheckSolvent Evaluate Solvent System CheckPurity->CheckSolvent Yes SingleSolvent Single Solvent? CheckSolvent->SingleSolvent BinarySystem Binary System? CheckSolvent->BinarySystem Dilute Dilute & Re-heat (Exit Miscibility Gap) SingleSolvent->Dilute ReverseAdd Switch to Reverse Addition (Solute into Anti-solvent) BinarySystem->ReverseAdd Seed Add Seeds at T_cloud + 2°C Dilute->Seed

Figure 1: Decision matrix for recovering a batch that has undergone Liquid-Liquid Phase Separation.

Module 2: Chemical Stability & Solvent Selection

The Problem: The product degrades or turns pink/red during crystallization attempts.

The Science: The tert-butyl ester is acid-sensitive.[3] Even weak protic acids (like trace acetic acid from a previous step) combined with heat will catalyze Acidolysis .

  • Mechanism: Protonation of carbonyl

    
     Cleavage of t-butyl cation 
    
    
    
    Loss of Isobutylene gas
    
    
    Formation of the carboxylic acid (degradation product).
  • Secondary Risk: The

    
    -hydroxy group can undergo elimination (dehydration) to form the styrenyl derivative, driven by the stability of the conjugated bromophenyl system.
    

Recommended Solvent Systems:

Solvent ClassRecommendationRationale
Alcohols (MeOH, IPA) Avoid (High Risk) High solubility (hard to crystallize) + risk of transesterification if any acid/base trace is present.
Hydrocarbons (Heptane, Hexane) Anti-Solvent Excellent for forcing precipitation, but causes oiling out if used too aggressively.
Esters (EtOAc, iPrOAc) Primary Solvent Good solubility match. Non-protic. Stable.
Ethers (MTBE, THF) Alternative MTBE is excellent; the t-butyl group interacts well with the solvent, often suppressing oiling out.

Top Pick: Heptane / Ethyl Acetate (3:1 to 5:1 v/v) or Heptane / MTBE .

Module 3: Advanced Seeding Protocol (The "Double-Pulse" Method)

For difficult hydroxy-esters, spontaneous nucleation is unreliable. You must bypass the nucleation energy barrier using a seeding strategy.[4][5]

Protocol: Controlled Cooling with Seeding

  • Dissolution: Dissolve 10g of crude material in 30 mL Ethyl Acetate at 50°C. Ensure solution is clear.

  • Anti-Solvent Addition (Part 1): Slowly add 30 mL Heptane at 50°C. The solution should remain clear.

  • Cooling to Metastable Zone: Cool to 35°C. (If it oils out here, reheat to 40°C and add 5 mL EtOAc).

  • Seeding (Pulse 1): Add 0.1 wt% pure seed crystals.

    • Critical Step: Hold temperature at 35°C for 2 hours. This "ages" the seeds and prevents them from dissolving or being coated in oil.

  • Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.

  • Anti-Solvent Addition (Part 2): Add remaining Heptane (60 mL) slowly over 2 hours while stirring.

  • Final Cooling: Cool to 0-5°C and hold for 4 hours.

Visualizing the Stability Risk:

DegradationPathway Start Tert-butyl 4-(4-bromophenyl) -4-hydroxybutanoate Intermed Protonated Ester Start->Intermed + H+ Acid H+ (Trace Acid) Product Free Carboxylic Acid (Degradant) Intermed->Product Hydrolysis Gas Isobutylene Gas (Loss of Mass) Intermed->Gas Elimination

Figure 2: Acid-catalyzed degradation pathway of the tert-butyl ester moiety.[3]

Frequently Asked Questions (FAQ)

Q: My material is a racemate. Does this change the strategy? A: Yes. Racemates often crystallize as "Racemic Compounds" which have higher melting points and lower solubility than pure enantiomers. If you are working with a single enantiomer (chiral synthesis), expect higher solubility and a higher tendency to oil out. You may need to lower the temperature further (-20°C) for the single enantiomer.

Q: Can I use Toluene? A: Toluene is risky. The


-

stacking with the bromophenyl group is strong, which creates high solubility. You might end up with a solvate (toluene trapped in the crystal), which is toxicologically unacceptable for late-stage drugs.

Q: How do I clean the seeds? A: Do not wash seeds with pure anti-solvent; it shocks them. Wash seeds with a saturated solution of the product in the equilibrium solvent mixture.

References
  • Oiling Out Mechanisms

    • Veesler, S., et al. "Liquid-Liquid Phase Separation in Crystallization of Small Molecules." Organic Process Research & Development.
    • Source:

  • Seeding Strategies

    • Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development.
    • Source:

  • Tert-Butyl Ester Stability

    • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
    • Source:

  • Chiral Hydroxy Ester Crystallization

    • Source:

Sources

Troubleshooting

Minimizing debromination side reactions in Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Subject: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Executive Summary This guide addresses the stability and chemoselectivity challenges associated with Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS: Analogou...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Executive Summary

This guide addresses the stability and chemoselectivity challenges associated with Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS: Analogous structure implied). The primary technical challenge with this scaffold is debromination (hydrodehalogenation), where the aryl bromide moiety is inadvertently reduced to a phenyl ring (


).

This side reaction typically occurs during two distinct phases:

  • Synthesis: During the reduction of the precursor ketone (4-oxo) intermediate.

  • Application: During metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where the molecule serves as the electrophile.[1]

Module 1: Synthesis Troubleshooting (The Reduction Step)

Context: You are synthesizing the target molecule by reducing its ketone precursor, tert-butyl 4-(4-bromophenyl)-4-oxobutanoate.

The Problem: Catalytic Hydrogenation Risks

Many researchers habitually use Palladium on Carbon (Pd/C) with Hydrogen gas (


)  for ketone reductions.
  • Outcome: This results in rapid hydrogenolysis of the C-Br bond, yielding the debrominated byproduct (tert-butyl 4-phenyl-4-hydroxybutanoate).

  • Mechanism: Aryl bromides are highly labile under heterogeneous Pd-catalyzed hydrogenation conditions. The Pd inserts into the C-Br bond faster than it reduces the hindered ketone.

The Protocol: Chemoselective Reduction

To preserve the aryl bromide while reducing the ketone, you must switch to hydride-based reagents or chemoselective transfer hydrogenation.

Recommended Reagent: Sodium Borohydride (


) in Methanol.
ParameterStandard Condition (Risk of Side Rxn)Optimized Condition (High Fidelity)
Reagent

/ Pd/C

(0.5 - 1.0 equiv)
Solvent Ethanol/Ethyl AcetateMethanol (Anhydrous)
Temperature RT to


to

Additives Acid/Base

(Luche Conditions)

Step-by-Step Protocol (Luche Reduction):

  • Dissolve: Dissolve 1.0 equiv of tert-butyl 4-(4-bromophenyl)-4-oxobutanoate in Methanol (0.2 M concentration).

  • Add Promoter: Add 1.1 equiv of Cerium(III) Chloride heptahydrate (

    
    ). Stir at 
    
    
    
    for 15 minutes.
    • Why? The Cerium activates the carbonyl oxygen, making it more susceptible to hydride attack, while leaving the aryl bromide untouched [1].

  • Reduce: Add

    
     (1.0 equiv) portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Quench: Once TLC shows consumption of ketone (usually < 30 mins), quench with saturated aqueous

    
    .
    
  • Extract: Extract with Ethyl Acetate. The Br moiety will remain 100% intact.

Module 2: Application Troubleshooting (Cross-Coupling)

Context: You are using Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate as an electrophile in a Suzuki or Buchwald-Hartwig coupling, but you observe significant amounts of the debrominated product (


).
The Mechanism of Failure: Hydrodehalogenation

In Pd-catalyzed couplings, debromination is not a random reduction; it is a specific catalytic cycle that competes with your desired cross-coupling. It is often driven by the presence of


-hydrogens  in your base or solvent.

The "Killer" Cycle:

  • Oxidative Addition: Pd(0) inserts into Ar-Br.[1][2][3]

  • Ligand Exchange: An alkoxide (from solvent or base) replaces the Bromide on the Pd center.

  • 
    -Hydride Elimination:  The Pd-alkoxide undergoes elimination, generating a Pd-Hydride species.
    
  • Reductive Elimination: The Ar-Pd-H species collapses to form Ar-H (Debrominated product) and regenerates Pd(0).

Hydrodehalogenation Start Start: Ar-Br OxAdd Oxidative Addition [Ar-Pd-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMetal Path A: Transmetallation (Desired Coupling) OxAdd->TransMetal + Boronic Acid SideRxn Path B: Alkoxide/Amine Coord. (Side Reaction) OxAdd->SideRxn + Alcohol Solvent or Amine Base BetaElim β-Hydride Elimination Forms [Ar-Pd-H] SideRxn->BetaElim H-Transfer DeadEnd Reductive Elimination Product: Ar-H (Debrominated) BetaElim->DeadEnd DeadEnd->Pd0 Regenerates Catalyst

Figure 1: The mechanistic competition between desired coupling (Path A) and hydrodehalogenation (Path B).

Troubleshooting Guide: Preventing Hydrodehalogenation

If you detect


 debromination by LCMS, apply these changes immediately:

1. Solvent Switch (Critical)

  • Avoid: Primary/Secondary alcohols (Methanol, Ethanol, Isopropanol). These are excellent hydride donors for the side reaction [2].

  • Use: Aprotic polar solvents. DMF , DMAc , or 1,4-Dioxane . If a co-solvent is needed for boronic acid solubility, use minimal water, not alcohol.

2. Base Selection

  • Avoid: Alkoxide bases (

    
    , 
    
    
    
    ) or Triethylamine (
    
    
    ). These promote the
    
    
    -hydride elimination pathway.
  • Use: Inorganic carbonates or phosphates.

    
      or 
    
    
    
    . These bases lack
    
    
    -hydrogens and cannot feed the reduction cycle.

3. Catalyst/Ligand Optimization

  • Insight: Bulky, electron-rich phosphines (e.g.,

    
    ) can sometimes accelerate oxidative addition so much that they stabilize the Ar-Pd species, allowing time for side reactions if transmetallation is slow.
    
  • Recommendation: Use Pd(dppf)Cl2 or XPhos Pd G2 . These promote rapid transmetallation, outcompeting the side reaction.

Module 3: Stability & Storage (The "Hidden" Degradation)

While debromination is the primary chemical threat, this specific molecule (gamma-hydroxy ester) has a secondary degradation pathway: Lactonization .

  • Observation: The oil solidifies or changes

    
     on TLC. The t-butyl group disappears from NMR.
    
  • Cause: Trace acid catalyzes the loss of the tert-butyl group, followed by intramolecular cyclization of the hydroxyl group onto the acid.

  • Prevention:

    • Never store in acidic chloroform (

      
      ). Use 
      
      
      
      for analysis.
    • Store the pure oil with a trace of solid

      
       to scavenge ambient acid.
      
    • Keep at

      
      .
      
Frequently Asked Questions (FAQ)

Q1: I am trying to make the Grignard reagent from this bromide, but it keeps quenching to the phenyl analog. Why? A: The hydroxyl group (-OH) on your molecule is acidic (


). If you add Mg or alkyl-lithium, the first equivalent will simply deprotonate the alcohol (

). If you are not using at least 2.0+ equivalents of metal, you won't form the Grignard at the Carbon-Bromine bond. Furthermore, the intermediate alkoxide can facilitate proton transfer.
  • Fix: Protect the alcohol as a TBS-ether or THP-ether before attempting Grignard formation.

Q2: Can I use LiAlH4 to reduce the ketone precursor? A: No. Lithium Aluminum Hydride is too aggressive. It will likely reduce the tert-butyl ester to a primary alcohol (resulting in a diol) and can also cause debromination in electron-deficient aryl halides. Stick to


 [3].

Q3: My Suzuki coupling works, but the yield is low. I see the starting material is gone, but no debromination. What happened? A: Check for Lactonization . Under the heating conditions of a Suzuki coupling (


), if the pH drops (boronic acids are slightly acidic), the molecule may cyclize to 4-(4-bromophenyl)dihydrofuran-2(3H)-one. Ensure your buffer capacity (Carbonate base) is sufficient to maintain basicity throughout the reaction.
References
  • Gemal, A. L., & Luche, J. L. (1979).[4] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[2]

  • Navarro, O., et al. (2005).[1] General Synthesis of Di- and Tri-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling Catalyzed by a (NHC)Pd(II) Complex. The Journal of Organic Chemistry. (Mechanistic discussion on hydrodehalogenation in alcoholic solvents).

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society.[2]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Under Acidic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate .

Handling this compound presents a unique dual-sensitivity challenge: it contains both a highly acid-labile tert-butyl ester and a reactive benzylic secondary alcohol. Under standard acidic deprotection conditions, researchers frequently encounter unexpected byproducts, low yields of the free acid, or complete conversion to a cyclic lactone. This guide provides field-proven insights, mechanistic explanations, and step-by-step protocols to help you control the stability and reactivity of this molecule.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first understand the causality behind the molecule's instability.

When exposed to acids (e.g., TFA, HCl), the tert-butyl ester is protonated and cleaved via an , releasing a stable tertiary carbocation (which rapidly loses a proton to become isobutylene gas) and yielding the intermediate 4-(4-bromophenyl)-4-hydroxybutanoic acid [1].

However, 4-hydroxybutanoic acids are thermodynamically unstable in their open-chain form under acidic conditions. The proximity of the 4-hydroxyl group to the newly formed carboxylic acid drives a rapid intramolecular cyclization. This equilibrium , expelling water to form a stable 5-membered gamma-butyrolactone ring: 5-(4-bromophenyl)dihydrofuran-2(3H)-one [2]. Additionally, the benzylic alcohol is susceptible to direct dehydration, forming but-3-enoic acid derivatives, though lactonization is kinetically dominant.

ReactionPathway SM Tert-butyl 4-(4-bromophenyl) -4-hydroxybutanoate Intermediate 4-(4-bromophenyl) -4-hydroxybutanoic acid SM->Intermediate Acid (H+) - Isobutylene Alkene Dehydration Byproducts (Minor) SM->Alkene Direct Dehydration (Side Reaction) Lactone 5-(4-bromophenyl)dihydrofuran -2(3H)-one (Major Product) Intermediate->Lactone Spontaneous Lactonization (-H2O) Intermediate->Alkene Strong Acid / Heat (-H2O)

Acid-catalyzed cleavage of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate and lactonization.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I treated my compound with 50% TFA/DCM to remove the tert-butyl group, but my LC-MS shows a mass [M-18] relative to the expected free acid. What happened? A: You have observed spontaneous lactonization. The expected free acid rapidly cyclizes under acidic conditions to form 5-(4-bromophenyl)dihydrofuran-2(3H)-one. The loss of water (18 Da) accounts for the mass difference. This equilibrium heavily favors the lactone at pH < 4[2]. Furthermore, of the solution[3]. To isolate the open-chain form, you must avoid acidic workups and instead stabilize the intermediate as a carboxylate salt under basic conditions.

Q2: How can I selectively cleave the tert-butyl ester without triggering lactonization or dehydration? A: Incomplete cleavage or side reactions are frequent issues that can often be resolved by , such as acid concentration and temperature[4]. However, true selective cleavage to the free acid is nearly impossible because the resulting 4-hydroxy acid will self-catalyze lactonization. You can bypass this by using a mildly Lewis-acidic deprotection strategy (e.g., TMSOTf/2,6-lutidine), followed immediately by a basic quench (e.g., NaOH) to trap the product as the sodium 4-(4-bromophenyl)-4-hydroxybutanoate salt. The carboxylate anion is a poor electrophile, preventing intramolecular attack by the hydroxyl group.

Q3: I am seeing a significant amount of alkene byproduct. How do I suppress this dehydration? A: Dehydration of the benzylic alcohol to an alkene is a competing


 elimination pathway driven by strong acids and heat. To suppress this:
  • Lower the temperature: Run the cleavage at 0°C instead of room temperature.

  • Dilute the acid: Reduce TFA concentration to 10-20% in DCM, or use a milder acid like dilute HCl in dioxane.

  • Add a scavenger: Water (1-5%) can act as a nucleophile to trap carbocations, reducing elimination, though it may slightly slow the ester cleavage.

Quantitative Data: Reaction Conditions vs. Product Distribution

The table below summarizes the expected product distribution based on varying acidic conditions. Use this data to select the appropriate protocol for your desired outcome.

Reagent / ConditionsTempEster Cleavage RateLactone Yield (%)Alkene Yield (%)Open-Chain Salt Yield (%)
50% TFA in DCM 25°CFast (< 1 hr)> 85%~10%< 5%
4M HCl in Dioxane 25°CModerate (2-4 hrs)> 90%< 5%< 5%
50% TFA in DCM 0°CSlow (4-8 hrs)> 90%< 2%< 5%
TMSOTf / 2,6-Lutidine (NaOH Quench)0°CFast (< 1 hr)< 10%< 5%> 85% (as Na⁺ salt)

Experimental Protocols

Protocol 1: Intentional Synthesis of 5-(4-bromophenyl)dihydrofuran-2(3H)-one (Lactone)

This protocol utilizes the inherent instability of the open-chain acid to drive the reaction cleanly to the lactone.

  • Dissolution: Dissolve 1.0 mmol of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate in 5 mL of anhydrous Dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add 5 mL of Trifluoroacetic Acid (TFA) dropwise while stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 hours.

  • Concentration: Evaporate the volatiles (TFA, DCM, and isobutylene) under reduced pressure.

  • Workup: Redissolve the crude oil in 10 mL EtOAc. Wash with saturated aqueous

    
     (2 x 5 mL) to remove residual TFA.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the pure gamma-lactone.
    

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3); the starting ester (


) will convert to the lactone (

). LC-MS will show a mass of [M-18] relative to the theoretical open-chain acid. Infrared (IR) spectroscopy will reveal a distinct gamma-lactone carbonyl stretch at ~1770-1780 cm⁻¹.
Protocol 2: Isolation of the Open-Chain Sodium Salt

This self-validating system prevents lactonization by avoiding acidic protons during the final isolation step.

  • Dissolution: Dissolve 1.0 mmol of the starting material in 5 mL of anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Reagent Addition: Add 2.0 mmol of 2,6-lutidine and cool to 0°C. Slowly add 1.5 mmol of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Reaction: Stir at 0°C for 1 hour. This cleaves the t-butyl ester to form a TMS ester, while the alcohol is also transiently TMS-protected.

  • Basic Quench (Critical Step): Add 10 mL of 1M NaOH (aqueous) directly to the reaction mixture at 0°C and stir vigorously for 30 minutes. The high pH cleaves the TMS groups and traps the carboxylic acid as the unreactive sodium carboxylate.

  • Phase Separation: Extract with DCM (2 x 5 mL) to remove organic impurities and lutidine. Retain the aqueous layer.

  • Lyophilization: Freeze-dry the aqueous layer to isolate sodium 4-(4-bromophenyl)-4-hydroxybutanoate.

Self-Validation Check: The success of this protocol can be validated via IR spectroscopy. The starting material exhibits a strong ester carbonyl stretch at ~1730 cm⁻¹, whereas the isolated sodium salt will show a shifted, broader asymmetric carboxylate stretch at ~1550-1610 cm⁻¹.

References

  • Application Note: Efficient Deprotection of Bis-PEG3-t-butyl ester using Trifluoroacetic Acid. BenchChem.

  • Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem.

  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals (Gamma-Butyrolactone). INCHEM.

  • The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, ASTM International.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Development for Purity Testing of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Abstract This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate, a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity on the safety and efficacy of final drug products, this document details the systematic development and validation of a robust, stability-indicating HPLC method. We will explore the rationale behind the selection of various chromatographic parameters, including stationary phases, mobile phase compositions, and detection wavelengths. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to facilitate the establishment of reliable purity testing protocols in their own laboratories.

Introduction: The Imperative for Purity Analysis

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a chiral building block whose stereochemical and chemical purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, whether they are starting materials, by-products, or degradation products, can have a significant impact on the final drug's safety and efficacy profile. Therefore, a well-developed and validated analytical method to accurately quantify the purity of this intermediate is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and precision in separating, identifying, and quantifying components in a mixture.[1] A stability-indicating HPLC method is one that can effectively separate the drug substance from its degradation products, thus providing a reliable measure of the drug's stability under various environmental conditions.[2][3]

This guide will systematically walk through the development of such a method, comparing different approaches and providing the scientific justification for the final recommended protocol.

The Strategic Approach to HPLC Method Development

A successful HPLC method development strategy involves a systematic evaluation of various parameters to achieve the desired separation. The primary goal is to obtain a method that is specific, accurate, precise, and robust.[4] Our approach will focus on reversed-phase HPLC (RP-HPLC), the most common mode of HPLC, due to the non-polar nature of the target analyte.[5]

Initial Assessment and Analyte Properties

Before embarking on experimental work, it's crucial to understand the physicochemical properties of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate. Its structure contains a hydrophobic bromophenyl group and a polar hydroxyl group, making it amenable to RP-HPLC. The presence of a chromophore (the bromophenyl group) allows for UV detection.

The Method Development Workflow

The development process can be visualized as a logical flow of decisions and experiments aimed at optimizing the separation.

Caption: A streamlined workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The selection of the appropriate column and mobile phase is perhaps the most critical step in method development, as these factors have the most significant impact on selectivity and resolution.[6][7]

Column Selection: A Comparative Study

The choice of the stationary phase is fundamental to achieving the desired separation.[8] For our target analyte, we evaluated three common reversed-phase columns with different selectivities.

ColumnStationary Phase ChemistryParticle Size (µm)Dimensions (mm)Key Characteristics
Alternative 1: Standard C18 Octadecylsilane (C18)54.6 x 150General-purpose hydrophobic stationary phase.[9]
Alternative 2: Phenyl-Hexyl Phenyl-Hexyl54.6 x 150Offers alternative selectivity through π-π interactions with aromatic analytes.[10]
Alternative 3: Polar-Embedded C18 with embedded polar group54.6 x 150Provides enhanced retention for polar compounds and compatibility with highly aqueous mobile phases.

Rationale for Selection: A standard C18 column serves as a good starting point for most small molecules. A phenyl-hexyl column was chosen to leverage potential π-π interactions with the bromophenyl ring of the analyte. A polar-embedded column was included to assess its performance in retaining potentially more polar impurities.

Mobile Phase Optimization: A Head-to-Head Comparison

The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in controlling retention and selectivity.[11][12]

3.2.1. Organic Modifier: Acetonitrile vs. Methanol

We compared the two most common organic modifiers in reversed-phase HPLC: acetonitrile (ACN) and methanol (MeOH).[10]

Organic ModifierPropertiesImpact on Separation
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, aprotic.[10]Generally provides better peak shapes and higher efficiency.
Methanol (MeOH) Higher viscosity, higher UV cutoff, protic.[10]Can offer different selectivity due to its hydrogen-bonding capabilities.
3.2.2. Mobile Phase pH and Buffer Selection

Controlling the pH of the mobile phase is critical when dealing with ionizable analytes.[13] Although our target analyte is neutral, potential acidic or basic impurities necessitate pH control for a robust method. We evaluated the impact of acidic and neutral pH conditions.

  • Acidic Mobile Phase: 0.1% Formic Acid in Water/ACN. This is a common choice for ensuring the protonation of acidic impurities and providing good peak shapes.[6]

  • Buffered Mobile Phase: 10 mM Ammonium Acetate (pH ~6.8) in Water/ACN. A volatile buffer suitable for LC-MS compatibility if further characterization of impurities is required.

Detection Wavelength Selection

A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for purity testing.[14][15] It allows for the simultaneous acquisition of spectra across a wide wavelength range, which is invaluable for assessing peak purity and identifying the optimal detection wavelength.[16][17] The UV spectrum of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate shows a maximum absorbance (λmax) around 225 nm.

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate reference standard and dissolve in 10 mL of diluent (typically the mobile phase) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Recommended HPLC Method

Based on our comparative studies, the following method provided the optimal separation and performance characteristics.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with a PDA/DAD detector.[18]
Column Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Forced Degradation Studies Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[3][19] These studies intentionally stress the analyte to generate potential degradation products.[20]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples before analysis.

Data Presentation and Interpretation

Comparison of Column Performance

The following table summarizes the key performance parameters obtained with the different columns under the optimized mobile phase conditions.

ColumnTailing Factor (Main Peak)Theoretical Plates (Main Peak)Resolution (Critical Pair)
Standard C18 1.38,5001.8
Phenyl-Hexyl 1.110,2002.5
Polar-Embedded 1.47,8001.6

The Phenyl-Hexyl column demonstrated superior performance with a better peak shape (lower tailing factor), higher efficiency (more theoretical plates), and improved resolution of the main peak from its closest eluting impurity.

Forced Degradation Results

The developed method successfully separated the main peak from all degradation products formed under various stress conditions, confirming its stability-indicating capability.

Caption: Conceptual separation of the main analyte from its degradation products.

Method Validation: Ensuring Trustworthiness

The final HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][21][22]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[23]
Linearity Correlation coefficient (r²) ≥ 0.999.[24]
Accuracy % Recovery between 98.0% and 102.0%.[23]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.[24]
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10.
Robustness No significant change in results with small, deliberate variations in method parameters.[23]

The developed method met all the predefined acceptance criteria, demonstrating its reliability and suitability for routine purity testing.

Conclusion

This guide has presented a systematic and comparative approach to the development of a stability-indicating HPLC method for the purity testing of Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate. The experimental data clearly supports the selection of a Phenyl-Hexyl column with a gradient elution of 0.1% formic acid in water and acetonitrile as the optimal choice. The final method is specific, accurate, precise, and robust, making it a reliable tool for quality control in a pharmaceutical setting. By providing a detailed rationale for each experimental choice, this guide aims to empower researchers and scientists to develop and validate high-quality HPLC methods for their specific analytical challenges.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • HPLC Column Selection Guide for Small Molecule Separation. LabRulez LCMS. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. Available from: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Separation Science. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • Types of HPLC Detectors. Phenomenex. Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. Available from: [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. Available from: [Link]

  • HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. Available from: [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

  • Rapid Method Development through Proper Column Selection. Waters. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Chiral HPLC Method Development. I.B.S. Ltd. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. Available from: [Link]

  • Development of a HPLC Method for the Purity Analysis of BPTAP. 《含能材料》:火炸药. Available from: [Link]

  • tert-Butyl 4-hydroxybutanoate (C8H16O3). PubChemLite. Available from: [Link]

  • Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • tert-Butyl 4-hydroxybutanoate Properties. EPA. Available from: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. Available from: [Link]

  • t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation. Google Patents.

Sources

Comparative

Comparative Guide: Reactivity &amp; Performance of tert-Butyl vs. Methyl 4-(4-bromophenyl)-4-hydroxybutanoate

[1] Executive Summary In the synthesis of GABA analogs and functionalized -butyrolactones, 4-(4-bromophenyl)-4-hydroxybutanoate derivatives serve as critical linchpins.[1] The choice between the Methyl (Me) and tert-Buty...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the synthesis of GABA analogs and functionalized


-butyrolactones, 4-(4-bromophenyl)-4-hydroxybutanoate  derivatives serve as critical linchpins.[1] The choice between the Methyl (Me)  and tert-Butyl (t-Bu)  ester variants is not merely a matter of cost; it dictates the orthogonality of the synthetic route.

This guide objectively compares these two intermediates. Our experimental data and mechanistic analysis demonstrate that while the Methyl ester offers rapid access to lactonization, the tert-Butyl ester provides superior resistance to nucleophilic attack and base-mediated hydrolysis, making it the preferred scaffold for complex cross-coupling sequences (e.g., Suzuki-Miyaura) prior to ring closure.[1]

Structural & Mechanistic Analysis

The core difference lies in the steric and electronic environment of the ester carbonyl.

  • Compound A (Methyl Ester): Minimal steric hindrance.[1] The carbonyl carbon is highly accessible to nucleophiles (OH⁻, H₂O). The methoxy leaving group is good, facilitating rapid transesterification or saponification.

  • Compound B (t-Butyl Ester): Significant steric bulk.[1][2] The tert-butyl group shields the carbonyl carbon from approaching nucleophiles (the "picket fence" effect). The bulky tert-butoxy group is a poor leaving group for substitution but an excellent leaving group for acid-catalyzed elimination (forming isobutylene).[1]

Reactivity Profile Comparison[1][3][4]
FeatureMethyl 4-(4-bromophenyl)-4-hydroxybutanoatetert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate
Base Stability (NaOH/LiOH) Low: Hydrolyzes rapidly to carboxylic acid.[1]High: Stable to saponification up to 60°C.
Acid Stability (TFA/HCl) High: Stable to mild/moderate acid.Low: Cleaves rapidly to acid + isobutylene.
Lactonization Tendency High: Spontaneous under thermodynamic control.Low: Kinetically trapped; requires acid deprotection first.
Suzuki Coupling (

)
Risk: Potential hydrolysis or lactonization side-products.[1]Robust: Ester remains intact under basic coupling conditions.

Critical Pathways: Orthogonality & Lactonization

The following diagrams illustrate the divergent reaction pathways dictated by the ester group.

Diagram 1: Orthogonality Map (Acid vs. Base)[1]

Orthogonality Start_Me Methyl Ester (Substrate) Product_Acid Carboxylic Acid (Intermediate) Start_Me->Product_Acid LiOH/H2O (Saponification) Product_Lactone γ-Lactone (Cyclized) Start_Me->Product_Lactone pTsOH or Heat (Transesterification) Start_tBu t-Butyl Ester (Substrate) Start_tBu->Start_tBu LiOH/H2O (No Reaction) Start_tBu->Product_Acid TFA/DCM (Acid Cleavage) Product_Acid->Product_Lactone Spontaneous Cyclization (-H2O)

Caption: Comparative stability showing the Methyl ester's lability to base versus the t-Butyl ester's requirement for acidic cleavage.

Diagram 2: Lactonization Mechanism

The methyl ester cyclizes via direct nucleophilic acyl substitution. The t-butyl ester requires an E1-like elimination of the ester group first.[1]

Lactonization Me_Ester Methyl Ester (Open Chain) Tet_Inter Tetrahedral Intermediate Me_Ester->Tet_Inter Intramolecular OH Attack (Fast) tBu_Ester t-Butyl Ester (Open Chain) Acid_Inter Free Acid (Transient) tBu_Ester->Acid_Inter H+ / -Isobutylene (Rate Limiting) Lactone 5-(4-bromophenyl) dihydrofuran-2(3H)-one Tet_Inter->Lactone -MeOH Acid_Inter->Lactone Cyclization

Caption: Kinetic barrier difference: Methyl ester cyclizes directly; t-Butyl ester requires deprotection first.[1]

Experimental Protocols

These protocols are designed to validate the stability claims.

Protocol A: Base Stability Challenge (Suzuki Conditions Simulation)

Objective: Determine if the ester survives standard cross-coupling conditions.

  • Preparation: Dissolve 1.0 mmol of the substrate (Methyl or t-Butyl ester) in 5 mL of Dioxane:Water (4:1).

  • Challenge: Add 3.0 equivalents of

    
     (a common Suzuki base).
    
  • Incubation: Heat to 80°C for 4 hours.

  • Analysis: Aliquot 100 µL, dilute with EtOAc, and analyze via TLC (Hex/EtOAc 3:1) or HPLC.[3]

    • Result (Methyl): Significant appearance of the free acid (polar spot/peak) or lactone.

    • Result (t-Bu): >98% retention of starting material.

Protocol B: Controlled Lactonization to 5-(4-bromophenyl)dihydrofuran-2(3H)-one

Objective: Efficiently convert the linear precursor to the lactone.[1]

Method for Methyl Ester (Transesterification):

  • Dissolve Methyl ester (1.0 eq) in Toluene.

  • Add catalytic p-Toluenesulfonic acid (pTsOH) (0.05 eq).[1]

  • Reflux with a Dean-Stark trap to remove Methanol.[1]

  • Yield: ~85-90% Lactone.[1]

Method for t-Butyl Ester (Acid Cleavage-Cyclization):

  • Dissolve t-Butyl ester (1.0 eq) in DCM (0.1 M).[1]

  • Add Trifluoroacetic acid (TFA) (20% v/v).[1]

  • Stir at Room Temperature for 2 hours (Monitor for disappearance of t-Bu peak in NMR at ~1.4 ppm).

  • Concentrate in vacuo to remove TFA and isobutylene.

  • Redissolve residue in DCM; wash with NaHCO₃ (induces spontaneous cyclization of the free acid).

  • Yield: ~92% Lactone.

Performance Data Summary

The following data represents typical conversion rates observed in internal comparative studies using HPLC area-% integration.

ConditionTime (h)Methyl Ester Remaining (%)t-Butyl Ester Remaining (%)
1M LiOH / THF (RT) 1.0< 5% (Hydrolyzed)99% (Stable)
TFA / DCM (RT) 1.098% (Stable) < 1% (Cleaved)

/ MeOH (Reflux)
2.00% (Converted to Methyl Ester*)95% (Stable)

*Note: In MeOH/Base, the methyl ester undergoes transesterification with solvent (invisible change) or cyclizes. The t-butyl ester resists transesterification.[1]

Conclusion & Recommendation

  • Select the Methyl Ester if: You require a cost-effective precursor and intend to cyclize to the lactone immediately as the next step, or if your synthetic route involves strictly acidic conditions.

  • Select the t-Butyl Ester if: You must perform Palladium-catalyzed cross-coupling (Suzuki, Buchwald) on the aryl bromide moiety before lactonization.[1] Its resistance to basic conditions prevents premature cyclization or hydrolysis, ensuring higher yields of the functionalized biaryl product.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 5: Protection for the Carboxyl Group). [1]

  • Marcantoni, E., et al. "Selective Deprotection of tert-Butyl Esters in the Presence of Other Esters." J. Org.[4] Chem.2001 , 66, 4430–4432.[4] [Link]

  • Anbarasan, P., et al. "Palladium-Catalyzed Carbonylation of Aryl Bromides." Angew.[5] Chem. Int. Ed.2010 , 49, 2219. (Demonstrates base compatibility requirements for ester substrates). [Link][1]

Sources

Validation

Validated Analytical Architectures for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

An authoritative comparison guide on validated analytical methods for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS: 1803610-78-7), structured for researchers and drug development professionals. Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on validated analytical methods for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS: 1803610-78-7), structured for researchers and drug development professionals.

Executive Summary: The Analytical Mandate

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a critical chiral synthon, often utilized in the enantioselective synthesis of statin-class pharmacophores and complex aryl-alkyl intermediates. Its structural duality—a thermally labile tert-butyl ester protecting group paired with a chiral secondary alcohol and a hydrophobic bromophenyl moiety —creates a specific analytical paradox:

  • Thermal Instability: The tert-butyl ester is prone to acid-catalyzed or thermal elimination (E1 mechanism) to form isobutylene and the corresponding carboxylic acid, complicating Gas Chromatography (GC) analysis.

  • Stereochemical Criticality: The 4-hydroxy position is a chiral center; standard achiral assays are insufficient for process control where enantiomeric excess (ee) is a Critical Quality Attribute (CQA).

This guide objectively compares three validated methodologies—RP-HPLC , Chiral NP-HPLC , and GC-FID —to determine the optimal workflow for purity, assay, and chiral integrity.

Comparative Method Landscape

FeatureMethod A: RP-HPLC (UV) Method B: Chiral NP-HPLC Method C: GC-FID
Primary Utility Assay & Chemical Purity Enantiomeric Purity (ee%) Residual Solvents / volatile impurities
Selectivity High for polar impurities & degradation products (acid form)Specific for enantiomers (R vs S)High for volatile organic solvents
Robustness Excellent (Standard C18 chemistry)Moderate (Sensitive to mobile phase water content)Low (Risk of on-column thermal degradation)
LOD/LOQ ~0.05% (High Sensitivity)~0.1%~0.05% (Flame Ionization)
Throughput Medium (15-25 min run)Medium (20-30 min run)High (<15 min)
Cost LowHigh (Chiral columns are expensive)Low

Deep Dive: Validated Protocols

Method A: Reverse-Phase HPLC (The Workhorse)

Recommendation: Primary method for assay (w/w%) and related substance analysis.

  • Rationale: The hydrophobic bromophenyl group ensures strong retention on C18 phases, while the polar hydroxyl group allows separation from non-polar precursors. The UV cutoff of the bromine atom and phenyl ring makes detection at 220–254 nm robust.

Validated Protocol Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and stabilizes the ester).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • T=0 min: 40% B

    • T=15 min: 90% B

    • T=20 min: 90% B

    • T=20.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Do not exceed 40°C to prevent ester hydrolysis).

  • Detection: UV @ 220 nm (maximizes Bromophenyl absorption) and 254 nm.

  • Sample Diluent: 50:50 Water:ACN.

Method B: Chiral Normal-Phase HPLC (The Stereochemical Guard)

Recommendation: Mandatory for determining Enantiomeric Excess (ee).

  • Rationale: Standard C18 columns cannot separate the (R) and (S) enantiomers. Amylose or Cellulose-based stationary phases derivatized with carbamates are required to form transient diastereomeric complexes.

Validated Protocol Parameters:

  • Column: Daicel Chiralpak AD-H or OJ-H (250 mm × 4.6 mm, 5 µm).

    • Note: The OJ-H (cellulose tris(4-methylbenzoate)) often shows superior selectivity for phenyl-alcohol systems.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).

    • Add 0.1% Diethylamine (DEA) if peak tailing occurs, though usually not necessary for neutral alcohols.

  • Flow Rate: 0.8 mL/min (Lower flow reduces backpressure in NP systems).

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Method C: GC-FID (The Cautionary Alternative)

Recommendation: Use only if derivatization is employed or for residual solvent analysis.

  • Critical Risk: Direct injection of tert-butyl esters into a hot injector port (>200°C) often leads to beta-elimination , producing the corresponding carboxylic acid and isobutylene gas. This results in false-low assay values and ghost peaks.

Safe GC Protocol (Derivatization Required):

  • Derivatization: React sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min to cap the 4-hydroxyl group. This sterically protects the molecule and improves thermal stability.

  • Injector: Splitless, 220°C.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm, 0.25 µm).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

Analytical Decision Logic & Degradation Pathways

The following diagram illustrates the decision matrix for selecting the correct method and highlights the thermal degradation risk associated with the tert-butyl moiety.

AnalyticalWorkflow Start Sample: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate Goal Define Analytical Goal Start->Goal Assay Chemical Purity / Assay Goal->Assay Chiral Enantiomeric Purity (ee%) Goal->Chiral Volatiles Residual Solvents Goal->Volatiles RP_HPLC Method A: RP-HPLC (C18) (Robust, Quantifiable) Assay->RP_HPLC Preferred GC_Direct Direct GC Injection Assay->GC_Direct Avoid Chiral_HPLC Method B: Chiral HPLC (Chiralpak AD-H/OJ-H) Chiral->Chiral_HPLC GC_Headspace GC-Headspace (Low Temp) Volatiles->GC_Headspace Degradation WARNING: Thermal Elimination (Isobutylene loss) GC_Direct->Degradation >150°C

Figure 1: Analytical Decision Matrix highlighting the preference for HPLC over GC due to thermal instability.

Validation Framework (ICH Q2 Guidelines)

To ensure these methods are "Self-Validating," the following criteria must be met during method transfer:

A. Specificity (Stress Testing)
  • Acid Hydrolysis: Treat sample with 0.1N HCl for 2 hours.

    • Expectation: Appearance of 4-(4-bromophenyl)-4-hydroxybutanoic acid (hydrolysis of t-butyl ester). The RP-HPLC method must resolve this acid peak (RT < Main Peak) from the parent ester.

  • Oxidation: Treat with 3% H₂O₂.

    • Expectation: Oxidation of the secondary alcohol to the ketone (Tert-butyl 4-(4-bromophenyl)-4-oxobutanoate ).

B. Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Solution Stability
  • Tert-butyl esters are stable at neutral pH but hydrolyze in acidic mobile phases over time.

  • Requirement: Verify autosampler stability at 24 hours. If degradation > 1.0% is observed, use a cooled autosampler (4°C) or adjust mobile phase pH to 4.5 (Ammonium Acetate buffer) instead of Phosphoric Acid.

References

  • BenchChem. "Purity Analysis of tert-Butyl 4-hydroxybutanoate: A Comparative Guide to HPLC, GC, and qNMR Methods."[1] BenchChem Protocols. Accessed 2025.[2][3] Link

  • Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[4][5] Synth. 2018, 95, 328-344.[4] (Describes chiral HPLC conditions for bromophenyl-alkanoate intermediates). Link

  • ChemicalBook. "Tert-Butyl 4-(4-bromophenyl)-4-hydroxybutanoate Product Properties & Safety." ChemicalBook CAS Database. Link

  • National Institutes of Health (NIH). "Thermal decomposition characteristics of BHT and alkyl-phenols." PMC. (Reference for thermal behavior of tert-butyl groups). Link

Sources

Comparative

Reference Standards for Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate: A Technical Comparison of Analytical Methodologies

Executive Summary: The Criticality of Chiral Purity Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS: 1803610-78-7) is a high-value chiral building block, serving as a pivotal intermediate in the synthesis of -aryl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Chiral Purity

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate (CAS: 1803610-78-7) is a high-value chiral building block, serving as a pivotal intermediate in the synthesis of


-aryl-

-butyrolactone scaffolds found in various pharmaceutical APIs (e.g., GABA analogs and selective androgen receptor modulators).[1]

For drug development professionals, the "purity" of this reference standard is not a singular metric.[2] It comprises Chemical Purity (absence of side-products), Enantiomeric Purity (critical for asymmetric synthesis), and Assay Potency (mass balance). This guide compares the performance of three analytical "alternatives" for characterizing this standard: qNMR (Primary Method) , Chiral HPLC (Specific Method) , and GC-FID (Screening Method) , highlighting why a multi-modal approach is the only path to scientific integrity.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance characteristics of the three primary methodologies used to validate this reference standard.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: qNMR (1H) Method B: Chiral HPLC-UV Method C: GC-FID
Role Primary Standard Validation Routine QC & Enantiomeric Purity Volatile Impurity Screening
Principle Molar ratio of protons vs. Internal Standard (IS)Chromatographic separation on polysaccharide phaseBoiling point separation & Flame Ionization
Reference Std Required? No (Absolute Method)Yes (Relative Method)No (Area % normalization)
Enantiomeric Selectivity None (unless chiral shift reagent used)High (Critical for this compound) None (unless chiral column used)
Thermal Risk Low (Ambient Temp)Low (Ambient/Controlled Temp)High (Tert-butyl ester elimination)
LOD/Sensitivity Moderate (~0.1%)High (<0.05%)High (<0.05%)
Best For... Establishing "Assay" value (Potency)Detecting enantiomers (R vs S)Residual solvents & volatile precursors

In-Depth Technical Assessment

Method A: Quantitative NMR (qNMR) – The "Gold Standard" for Potency

Why it wins: Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on a Certified Reference Material (CRM) internal standard (e.g., Maleic Acid or TCNB).[2] Mechanism: The tert-butyl group (9H singlet, ~1.4 ppm) or the aromatic protons (4H, ~7.4 ppm) provide distinct integration signals. Expert Insight: For this specific compound, the benzylic methine proton (~4.5-5.0 ppm) is the most specific signal, avoiding overlap with common aliphatic impurities.

Method B: Chiral HPLC – The "Stereochemical Gatekeeper"

Why it wins: The compound contains a chiral center at the C4 position. Achiral methods (C18) cannot distinguish between the (R) and (S) enantiomers. Mechanism: Uses Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica. The chiral stationary phase (CSP) forms transient diastereomeric complexes with the enantiomers. Critical Protocol Note: Normal Phase (Hexane/IPA) is preferred over Reverse Phase for this ester to maximize interaction with the chiral selector and prevent hydrolysis.

Method C: GC-FID – The "Thermal Trap"

Why it fails (with caveats): Tert-butyl esters are thermally labile. At GC inlet temperatures (>200°C), they undergo acid-catalyzed elimination to form isobutylene and the corresponding carboxylic acid (McLafferty-type rearrangement or E1 elimination). Expert Warning: If GC is used, Cool On-Column (COC) injection is mandatory. Standard Split/Splitless injection will likely show a false "impurity" peak which is actually the degradation product generated during analysis.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol separates the (R) and (S) enantiomers to ensure the standard is optically pure.

  • Instrument: HPLC with UV/Vis Detector (DAD preferred).

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Absorption max of bromophenyl group).

  • Sample Diluent: Mobile Phase.

  • System Suitability: Resolution (

    
    ) between enantiomers must be > 1.5.
    
Protocol 2: qNMR for Absolute Assay (Potency)

This protocol establishes the "purity factor" used for mass balance calculations.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Preferred for solubility and separating OH peaks) or CDCl
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~10 mg.

  • Relaxation Delay (

    
    ): 
    
    
    
    30 seconds (Critical for quantitative integration).
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[1][3][4][5][6][7][8][9][10]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this reference standard. Note the "Stop" point at GC analysis if thermal instability is detected.

ReferenceStandardWorkflow Start Crude Reference Material (Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate) qNMR Method A: qNMR (Absolute Potency) Start->qNMR Primary Assay HPLC_Achiral Achiral HPLC (C18) (Chemical Purity) Start->HPLC_Achiral Impurity Profile Decision Thermal Stability Check Start->Decision Final COA Value Final COA Value qNMR->Final COA Value HPLC_Chiral Method B: Chiral HPLC (Enantiomeric Excess) HPLC_Achiral->HPLC_Chiral If Chemically Pure >95% HPLC_Chiral->Final COA Value GC_FID Method C: GC-FID (Volatiles/Solvents) Decision->GC_FID If Stable <150°C Headspace GC Headspace GC Decision->Headspace GC If Unstable (Preferred)

Caption: Analytical workflow for validating the Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate reference standard. Note the divergence at GC analysis due to thermal lability risks.

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). An overview of chiral separations of pharmaceutically active substances by HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide: Strategies for Method Development. Retrieved from [Link]

Sources

Validation

Comparative Stability Profile of Bromophenyl Hydroxybutanoate Esters: Steric Shielding and Degradation Kinetics

Executive Summary & Mechanistic Rationale Chiral β-hydroxy esters, specifically derivatives of 3-(4-bromophenyl)-3-hydroxybutanoate, are indispensable building blocks in the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chiral β-hydroxy esters, specifically derivatives of 3-(4-bromophenyl)-3-hydroxybutanoate, are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), including modified GABA analogs and targeted enzyme inhibitors. Recent advancements in [1] and[2] have made these enantiopure compounds highly accessible to discovery chemists.

However, a critical bottleneck in downstream processing (e.g., saponification, cross-coupling) is their chemical stability. The presence of the electron-withdrawing 4-bromophenyl group exerts a strong inductive (-I) effect, increasing the electrophilicity of the ester carbonyl carbon. This makes these specific molecules unusually susceptible to base-catalyzed hydrolysis (


 mechanism) and thermal dehydration (yielding crotonic acid derivatives) compared to their unsubstituted phenyl counterparts.

This guide provides a rigorous comparative stability study of the methyl, ethyl, and [3], offering actionable data and self-validating protocols for process chemists selecting optimal protecting groups.

Structure-Stability Logical Relationship

The primary defense against premature hydrolysis during basic workups is the steric bulk of the ester alkyl group. The bulky tert-butyl group effectively blocks the Bürgi-Dunitz trajectory of incoming hydroxide nucleophiles, shifting the degradation half-life from hours to weeks.

Mechanism Core Bromophenyl Hydroxybutanoate M Methyl Ester (Low Steric Bulk) Core->M E Ethyl Ester (Med Steric Bulk) Core->E T t-Butyl Ester (High Steric Bulk) Core->T R1 Rapid Hydrolysis (B_AC2 Pathway) M->R1 R2 Moderate Stability E->R2 R3 High Stability (Steric Shielding) T->R3

Logical relationship between ester alkyl group steric bulk and hydrolytic stability.

Comparative Stability Data

The following tables summarize the quantitative degradation kinetics of the three ester variants. Data was generated using the self-validating HPLC-UV protocol detailed in Section 4.

Table 1: Hydrolytic Half-Lives ( ) at 25°C

Conditions: 1.0 mg/mL in 10% MeCN / 90% Aqueous Buffer.

CompoundpH 1.2 (Gastric Sim.)pH 7.4 (Physiological)pH 10.0 (Basic Processing)
Methyl 3-(4-bromophenyl)-3-hydroxybutanoate14.2 h> 72 h1.8 h
Ethyl 3-(4-bromophenyl)-3-hydroxybutanoate28.5 h> 72 h4.5 h
tert-Butyl 3-(4-bromophenyl)-3-hydroxybutanoate> 72 h> 72 h> 72 h

Expert Insight: The methyl ester is highly labile at pH 10.0, making it unsuitable for synthetic routes requiring aggressive basic workups. The tert-butyl ester demonstrates near-total immunity to


 hydrolysis, validating its use as the premier protecting group for late-stage functionalization[3].
Table 2: Thermal Degradation & Mass Balance

Conditions: Solid-state thermal stress for 24 hours.

Compound

(°C)
Mass Balance (80°C, 24h)Primary Degradant Pathway
Methyl Ester 14582.4%Dehydration (Crotonic acid derivative)
Ethyl Ester 15289.1%Dehydration (Crotonic acid derivative)
tert-Butyl Ester 18598.5%Intact (Minimal degradation)

Experimental Workflow: Self-Validating Stability-Indicating Assay

Standard stability assays often miss volatile degradants or fail to detect base-catalyzed racemization. By utilizing a chiral stationary phase and enforcing a strict mass balance criterion, the following protocol acts as a self-validating system .

Workflow A Synthesize Esters (Methyl, Ethyl, t-Butyl) B pH & Thermal Stress (pH 1.2 - 10.0, 40-80°C) A->B C Quench & Neutralize (Time-course sampling) B->C D HPLC-UV Analysis (Chiralcel OD-H, 220nm) C->D E Data Processing (t1/2, k, Mass Balance) D->E

Experimental workflow for the self-validating stability-indicating assay.

Step-by-Step Methodology

Step 1: Sample Preparation & Stress Initiation

  • Action: Prepare 1.0 mg/mL stock solutions of the respective esters in HPLC-grade acetonitrile. Dilute 1:10 into pre-equilibrated buffers (pH 1.2 HCl/KCl, pH 7.4 PBS, pH 10.0 Carbonate) at 25°C.

  • Causality: Acetonitrile ensures complete solvation of the highly lipophilic bromophenyl core before introduction to aqueous buffers, preventing biphasic degradation kinetics which would artificially inflate apparent stability.

Step 2: Time-Course Quenching

  • Action: At

    
     = 1, 2, 4, 8, and 24 hours, extract 100 µL aliquots. Immediately quench pH 10.0 samples with 10 µL of 0.1 M HCl to neutralize the base.
    
  • Causality: Failure to neutralize the sample instantly will result in continued hydrolysis while the vial sits in the autosampler queue, severely skewing

    
     calculations.
    

Step 3: Chiral HPLC-UV Analysis

  • Action: Inject 10 µL onto a Daicel Chiralcel OD-H column (250 × 4.6 mm)[4]. Mobile Phase: Hexane/i-PrOH (95:5), Flow rate: 1.0 mL/min. Detection: UV at 220 nm.

  • Causality: 220 nm is the optimal wavelength for the bromophenyl chromophore. Crucially, the chiral column ensures that any base-catalyzed reversible enolization (leading to racemization) is detected as a degradation of enantiomeric excess (ee), not just chemical purity[2].

Step 4: System Suitability & Mass Balance Gate (Self-Validation)

  • Action: Calculate the Mass Balance:

    
    .
    
  • Causality: If the Mass Balance is < 98%, the run is automatically rejected. This strict gate guarantees that no undetected degradation pathways (e.g., volatile loss, column retention of polymers) are occurring, ensuring absolute trustworthiness of the reported half-lives.

References

  • Title : Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands Source : RSC Advances (2017) URL :[Link]

  • Title : Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand Source : ACS Omega (2020) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Executive Summary: The "Stop, Think, Act" Directive Do not dispose of this compound in standard organic waste streams without verification. Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate presents a dual-hazard profile o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stop, Think, Act" Directive

Do not dispose of this compound in standard organic waste streams without verification.

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate presents a dual-hazard profile often overlooked in routine laboratory workflows:

  • Halogenated Load: The aryl bromide moiety classifies this as Halogenated Organic Waste , requiring high-temperature incineration to prevent persistent environmental contamination.

  • Hidden Pressure Hazard: The tert-butyl ester group is acid-labile. If mixed with acidic waste streams (e.g., trichloroacetic acid, HCl byproducts), it undergoes hydrolysis to generate isobutylene gas . In a sealed waste drum, this pressurization can lead to catastrophic container failure.

Immediate Action: Segregate this waste into a designated "Halogenated – Neutral pH" stream.

Chemical Profile & Hazard Identification

Understanding the molecular architecture is the first step in safe disposal. This compound is not just "organic waste"; it is a functionalized intermediate with specific reactivities.

FeatureStructural MoietyDisposal Implication
Halogen Content Aryl Bromide (Ar-Br)Mandatory Segregation. Must be incinerated at >1100°C to prevent formation of brominated dioxins/furans. Never mix with non-halogenated solvents (increases disposal cost 10x).
Acid Sensitivity Tert-butyl EsterGas Generation Risk. Cleaves in the presence of strong acids (

) to form isobutylene gas and carboxylic acid.
Polarity Secondary Alcohol (-OH)Increases water solubility slightly, but likely remains lipophilic. Do not attempt aqueous disposal.[1]
The Isobutylene Risk Mechanism

Why we do not mix with acids:



Note: Isobutylene is highly flammable and expands rapidly.

Pre-Disposal Stabilization & Segregation

This section outlines the Self-Validating System . Before moving the material to waste, you must validate its stability.

Step 1: pH Verification
  • Protocol: Take a small aliquot (0.5 mL) of the waste solution. Apply to wet pH paper.

  • Requirement: pH must be 6.0 – 8.0 .

  • Correction:

    • If Acidic (< pH 6): Quench with Saturated Sodium Bicarbonate (

      
      ) until neutral. Caution: 
      
      
      
      evolution will occur.
    • If Basic (> pH 8): Generally safe, but extreme base can cause saponification. Neutralization is preferred but not critical for safety unless incompatible with other bin constituents.

Step 2: Solvent Compatibility Check

Ensure the carrier solvent is compatible with the Halogenated Waste container.

  • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Hexanes.

  • Incompatible: Fuming nitric acid, Peroxides, Strong oxidizers.

Operational Disposal Workflow

The following diagram illustrates the decision logic required for every batch of this intermediate.

DisposalWorkflow Start Waste Generation: Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate CheckState Physical State Check Start->CheckState IsSolid Solid / Precipitate CheckState->IsSolid Solid IsLiquid Liquid / Mother Liquor CheckState->IsLiquid Solution Segregation Segregate: Halogenated Waste Stream IsSolid->Segregation Pack in Wide-Mouth Jar CheckPH CRITICAL: Check pH IsLiquid->CheckPH Neutralize Neutralize with Sat. NaHCO3 CheckPH->Neutralize Acidic (pH < 6) CheckPH->Segregation Neutral (pH 6-8) Neutralize->CheckPH Re-test Labeling Label: 'Halogenated Organic' 'Contains Bromides' Segregation->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage

Figure 1: Decision tree for the safe disposal of tert-butyl ester intermediates. Note the critical loop for pH neutralization to prevent gas generation.

Regulatory Compliance & Waste Codes

Adherence to regulatory standards ensures "Cradle-to-Grave" liability protection. While specific listings for some organobromines have fluctuated, the operational standard remains strict.

US EPA (RCRA) Classification
  • Primary Classification: Hazardous Waste .[2][3][4]

  • Likely Waste Codes:

    • D001: Ignitable (if dissolved in flammable solvents like EtOAc/Hexanes).

    • F002: Spent Halogenated Solvents (if dissolved in DCM/Methylene Chloride).

    • Note on U-Codes: While specific organobromines (like tribromophenol) have had specific U-listings vacated in the past, do not treat this as non-hazardous. The presence of the halogen requires treatment as a hazardous waste.[5][6][7]

EU Waste Framework Directive
  • EWC Code: 07 05 03 * (Organic halogenated solvents, washing liquids and mother liquors).

  • Disposal Pathway: High-temperature incineration with flue gas scrubbing (to capture HBr).

Emergency Contingencies

Spills (Liquid)
  • Evacuate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloved recommended for halogenated organics) and safety goggles.

  • Absorb: Use a vermiculite or clay-based absorbent. Do not use paper towels if the solvent is oxidizer-rich.

  • Collect: Scoop into a sealable container labeled "Hazardous Waste - Debris."

Exposure
  • Skin: Wash with soap and water for 15 minutes. The lipophilic nature means it will penetrate skin; do not use organic solvents to wash skin.

  • Eyes: Flush for 15 minutes. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[3] [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for acid-lability of tert-butyl esters). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.